molecular formula C10H12NO+ B3267893 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium CAS No. 471289-96-0

1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Cat. No.: B3267893
CAS No.: 471289-96-0
M. Wt: 162.21 g/mol
InChI Key: DNMJWEQCAUPUMK-ONEGZZNKSA-N
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Description

1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is a useful research compound. Its molecular formula is C10H12NO+ and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-(1-methylpyridin-1-ium-4-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO/c1-9(12)3-4-10-5-7-11(2)8-6-10/h3-8H,1-2H3/q+1/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMJWEQCAUPUMK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=[N+](C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=[N+](C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Precision Mass Determination and LC-HRMS Verification of 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In the development of novel conjugated systems, fluorescent probes, and pharmacological intermediates, the precise analytical characterization of synthesized molecules is paramount. 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is a highly conjugated molecule featuring an electron-deficient pyridinium core linked to an


-unsaturated ketone (enone). Because it exists as a pre-formed cation, its behavior in both synthetic stoichiometry and mass spectrometry requires distinct computational approaches.

This whitepaper establishes the theoretical framework for calculating the average molecular weight and the exact monoisotopic mass of this cation. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol designed to empirically verify its elemental composition with sub-ppm mass accuracy.

Structural Deconstruction & Formula Derivation

Before executing any mass calculations, the structural components must be translated into a precise elemental formula.

  • Core Scaffold: Pyridine (

    
    ).
    
  • N-Alkylation: Methylation at the nitrogen atom yields the 1-methylpyridinium cation (

    
    ).
    
  • C4-Substitution: The hydrogen at position 4 is replaced by a (1E)-3-oxobut-1-en-1-yl group (

    
    , formula 
    
    
    
    ).

By combining the 1-methylpyridinium core (


 after removing the C4 hydrogen) with the substituent (

), we derive the exact chemical formula of the cation:

.

MassCalc A 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl] pyridinium B Chemical Formula [C10H12NO]+ A->B C Average MW Σ(Standard Atomic Weights) 162.21 g/mol B->C IUPAC 2021 D Monoisotopic Mass Σ(Most Abundant Isotopes) 162.091889 Da B->D NIST Exact Mass E m/z (ESI+) Monoisotopic Mass - e⁻ 162.091340 Th D->E Ionization

Caption: Flowchart detailing the derivation from chemical formula to exact m/z for mass spectrometry.

Theoretical Mass Calculations

A common pitfall in analytical chemistry is confusing the average molecular weight (used for benchtop weighing and stoichiometry) with the exact monoisotopic mass (used for HRMS target lists).

Average Molecular Weight (Synthesis Context)

The average molecular weight accounts for the natural isotopic distribution of elements on Earth. We calculate this using the 2021 standard atomic weights published by the IUPAC Commission on Isotopic Abundances and Atomic Weights [1].

Exact Monoisotopic Mass (Analytical Context)

High-resolution mass spectrometers (like Orbitrap or TOF systems) measure the mass of individual isotopic species. The monoisotopic mass is calculated using the exact mass of the most abundant, stable isotope for each element, sourced from the NIST Physical Measurement Laboratory [2].

The Electron Mass Correction for Pre-formed Cations

Because 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is a permanent cation, it is missing one electron compared to its neutral radical counterpart. To achieve sub-ppm accuracy in HRMS, the rest mass of an electron (


) must  be subtracted from the sum of the exact atomic masses.

Table 1: Mass Contribution Summary for


 
Element / ParticleCountIUPAC Standard Atomic Weight ( g/mol )NIST Exact Isotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon (

)
1012.01112.0000000120.0000000
Hydrogen (

)
121.0081.007825012.0939000
Nitrogen (

)
114.00714.003074014.0030740
Oxygen (

)
115.99915.994914615.9949146
Electron (

)
-1N/A0.0005486-0.0005486
TOTAL ~162.212 g/mol 162.091340 Th (m/z)

Note: The theoretical target


 for the monoisotopic peak in positive ion mode is 162.0913 .

Analytical Verification: LC-HRMS Protocol

To empirically validate the synthesized compound, Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) is employed.

Causality of Platform Choice: An Orbitrap mass analyzer is selected due to its ultra-high resolving power (


 FWHM at 

200), which is necessary to distinguish the target analyte from isobaric matrix interferences[3]. Positive Electrospray Ionization (ESI+) is chosen because the pyridinium core is a pre-formed cation; it will readily transition into the gas phase without requiring a secondary protonation event, resulting in exceptional sensitivity.
Step-by-Step Self-Validating Protocol
  • System Calibration (Validation Step 1): Infuse a standard calibration mixture (e.g., Pierce™ LTQ ESI Positive Ion Calibration Solution) to calibrate the Orbitrap mass analyzer. Acceptance Criteria: Mass accuracy must be

    
     across the 
    
    
    
    138–1622 range.
  • Blank Injection (Validation Step 2): Inject a solvent blank (50:50 Water:Acetonitrile) to establish a baseline and confirm the absence of carryover or background contamination at

    
     162.0913.
    
  • Sample Preparation: Dilute the synthesized compound to

    
     in 50:50 Water:Acetonitrile containing 
    
    
    
    Formic Acid. Causality: While the permanent cation does not need acid to ionize, formic acid suppresses secondary interactions between the analyte and residual silanols on the C18 stationary phase, ensuring sharp, symmetrical chromatographic peaks.
  • Chromatographic Separation: Inject

    
     onto a C18 UHPLC column (e.g., 
    
    
    
    ). Apply a linear gradient from
    
    
    to
    
    
    Acetonitrile (with
    
    
    Formic Acid) over 5 minutes at a flow rate of
    
    
    .
  • Data Acquisition: Operate the ESI source at a spray voltage of

    
     and a capillary temperature of 
    
    
    
    . Acquire full-scan MS data at a resolution of 60,000.

LCHRMS S1 Sample Prep Dilution in ACN/H2O (0.1% FA) S2 UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 ESI+ Ionization Pre-formed Cation [M]+ S2->S3 S4 Orbitrap Mass Analyzer Resolution >60,000 FWHM S3->S4 S5 Data Processing Exact Mass & Isotope Pattern S4->S5

Caption: Step-by-step LC-HRMS workflow for validating the exact mass of the pyridinium cation.

Data Processing & Isotopic Pattern Analysis

Achieving a mass match within


 of 

is strong evidence of identity, but true structural confirmation requires isotopic pattern matching. The software should extract the ion chromatogram (XIC) with a narrow

window.

The presence of heavy isotopes (primarily


, 

,

, and

) will generate a specific isotopic signature:
  • M+ Peak (

    
     162.0913): 
    
    
    
    relative abundance (Base peak).
  • M+1 Peak (

    
     163.0946): 
    
    
    
    relative abundance. Causality: Driven predominantly by the
    
    
    natural abundance of
    
    
    distributed across the 10 carbon atoms in the molecule (
    
    
    ).
  • M+2 Peak (

    
     164.0975): 
    
    
    
    relative abundance. Causality: Arises from molecules containing either two
    
    
    atoms or one
    
    
    atom.

If the empirical spectrum matches both the exact mass and the


 M+1 isotopic ratio, the elemental composition of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is unequivocally validated.

References

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, 2022. [Link]

  • Coursey, J. S., et al. "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." NIST Physical Measurement Laboratory, 2009.[Link]

  • Chocholoušková, M., et al. "A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry." MDPI, 2023.[Link]

Computational and Experimental Synergy in the Electronic Structure of Pyridinium Enone Derivatives: A Senior Scientist's Guide to DFT and Mechanistic Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinium enone derivatives represent a highly versatile class of push-pull electrophiles in modern synthetic chemistry. The positively charged pyridinium core acts as a potent electron sink, while the conjugated enone provides a dynamic platform for nucleophilic attack, radical addition, or stereoselective cycloaddition. In recent years, these molecules have been heavily leveraged as radical reservoirs and precursors for the construction of complex nitrogen heterocycles.

This whitepaper provides an in-depth technical framework for interrogating the electronic structure of pyridinium enones. By bridging Density Functional Theory (DFT) calculations with self-validating physical organic experiments, researchers can rationally design and predict the regioselectivity, stereoselectivity, and thermodynamic viability of novel drug scaffolds.

Electronic Topography & FMO Dynamics

The reactivity of pyridinium enones is dictated by their Frontier Molecular Orbitals (FMOs) and electrostatic potential surfaces. The pyridinium moiety inherently possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to Single-Electron Transfer (SET) events. When functionalized with an enone, the extended


-conjugation creates a highly polarized system.

Recent computational studies have demonstrated that electrostatic interactions play a disproportionately large role in transition state stabilization. For example, the partially negatively charged oxo group of an enone can electrostatically engage the positively charged nitrogen center of the pyridinium core. This interaction can contribute several kcal/mol of stabilizing energy, forcefully overriding inherent steric hindrances to dictate site-selective functionalization 1. Furthermore, Lewis acid complexation can further depress the LUMO of the pyridinium, facilitating nucleophilic attack and enabling stereoselective dearomatization 2.

Causality in Computational Protocol Design (DFT)

A robust DFT protocol is not merely a sequence of software commands; it is a hypothesis-driven selection of mathematical models. To accurately map the electronic structure of pyridinium enones, the following parameters must be strictly controlled:

  • Functional Selection (M06-2X): We explicitly select the M06-2X meta-GGA functional over standard hybrid functionals like B3LYP. Causality: B3LYP systematically fails to capture medium-range electron correlation. In pyridinium enone systems, non-covalent interactions—such as

    
    -
    
    
    
    stacking and electrostatic attraction between the enone oxygen and the pyridinium nitrogen—are critical for stabilizing transition states. M06-2X is parameterized to accurately model these dispersion forces.
  • Basis Set (6-311++G(d,p)): Causality: The inclusion of diffuse functions (++) is non-negotiable when modeling ylides or anionic intermediates generated during base-promoted reactions. The electron clouds of these species are highly expanded, and omitting diffuse functions will artificially truncate the orbital space, leading to grossly inaccurate HOMO energies. Polarization functions (d,p) allow for the asymmetric distortion of orbitals during C-C bond formation.

  • Solvation Model (SMD): Causality: Pyridinium salts are ionic and highly polar. Gas-phase calculations will artificially inflate the activation barriers of charge-separated transition states. The Solvation Model based on Density (SMD) accurately accounts for the dielectric shielding provided by polar solvents (e.g., DMSO, CH2Cl2), ensuring that calculated free energies (

    
    ) mirror experimental reality.
    

DFT_Workflow Start Input Geometry (Pyridinium Enone) Opt Geometry Optimization (M06-2X/6-31G*) Start->Opt Freq Frequency Calculation (ZPE, Minima Check) Opt->Freq Solvent Single-Point Energy (SMD Solvent, 6-311++G**) Freq->Solvent Analysis Electronic Structure Analysis (NBO, HOMO/LUMO) Solvent->Analysis

Fig 1. Step-by-step DFT computational workflow for pyridinium enone derivatives.

Mechanistic Divergence: SET vs. Cycloaddition

The reactivity of pyridinium enones typically bifurcates into two distinct mechanistic pathways, both of which can be accurately predicted using the aforementioned DFT protocol.

  • Photoredox Single-Electron Transfer (SET): N-functionalized pyridinium salts act as highly efficient radical reservoirs . Upon excitation and reduction by a photocatalyst (e.g., Ru(II)*), the pyridinium core accepts an electron into its LUMO, generating a neutral pyridinyl radical intermediate. DFT calculations of the Spin Density Distribution confirm that the unpaired electron delocalizes across the enone system, dictating the site of subsequent radical trapping.

  • Base-Promoted Cycloaddition: In the presence of a base, pyridinium salts can be deprotonated to form deeply colored pyridinium ylides. These ylides undergo formal 1,3-dipolar cycloadditions with the enone moiety to yield complex tricyclic architectures, such as tetrahydroindolizines 3. DFT Intrinsic Reaction Coordinate (IRC) calculations are vital here to determine whether the cycloaddition is concerted or proceeds via a stepwise zwitterionic intermediate.

Mech_Pathway Reactant Pyridinium Enone Complex Pathway1 Photoredox SET (Single Electron Transfer) Reactant->Pathway1 hν, Ru(II)* Pathway2 Base-Promoted Ylide Formation Reactant->Pathway2 Base Radical Pyridinyl Radical Intermediate Pathway1->Radical Cyclo [3+2] Cycloaddition Transition State Pathway2->Cyclo Prod1 Functionalized Piperidine Core Radical->Prod1 Prod2 Indolizine Derivative Cyclo->Prod2

Fig 2. Divergent mechanistic pathways of pyridinium enones mapped via DFT.

Quantitative Energetics & FMO Analysis

To contextualize the computational outputs, the table below summarizes representative thermodynamic and kinetic parameters for pyridinium enone transformations derived from SMD-M06-2X/6-311++G(d,p) calculations.

Substrate ComplexReaction Pathway

(kcal/mol)

(kcal/mol)
HOMO-LUMO Gap (eV)Primary Orbital Interaction
Pyridinium-Cyclohexenone[3+2] Cycloaddition+18.7-12.44.12HOMO(ylide)

LUMO(enone)
N-Arylpyridinium EnoneSET (Radical)+14.2-21.03.55SOMO(radical)

LUMO(enone)
3-Nitropyridinium-EnoneFormal[4+2] Dearomatization+22.1-8.53.89HOMO(enolate)

LUMO(pyridinium)

Self-Validating Experimental Protocol

To ensure computational trustworthiness, every DFT model must be anchored to a self-validating experimental workflow. If the computational model predicts a specific rate-limiting step, the physical experiment must be designed to either confirm or falsify that exact prediction. Below is the protocol for kinetically validating the [3+2] cycloaddition of a pyridinium ylide with a cyclic enone.

Protocol: Kinetic Evaluation and KIE Validation

Step 1: In Situ Ylide Generation

  • Action: Dissolve the N-alkylated pyridinium salt (0.1 mM) in anhydrous DMSO. Add a non-nucleophilic base (e.g., Na2CO3, 1.2 equiv) under an argon atmosphere.

  • Causality: Anhydrous conditions prevent the competitive hydration/hydrolysis of the highly electrophilic enone. The strict use of a non-nucleophilic base ensures quantitative deprotonation to the colored pyridinium ylide without the base engaging in a parasitic Michael addition with the enone.

Step 2: Photometric Kinetic Tracking

  • Action: Introduce the cyclic enone (2.0 mM) into the UV-Vis cuvette. Monitor the decay of the ylide absorbance band (typically

    
    
    
    
    
    400-450 nm) at 20 °C.
  • Causality: Operating under pseudo-first-order conditions (where [Enone]

    
     [Ylide]) mathematically simplifies the rate law. The decay of the visible ylide band provides a direct, real-time readout of the reaction kinetics, allowing for the precise extraction of the observed rate constant (
    
    
    
    ) 3.

Step 3: Eyring Plot Analysis

  • Action: Repeat Step 2 at five distinct temperatures (e.g., 15 °C, 20 °C, 25 °C, 30 °C, 35 °C). Plot

    
     vs. 
    
    
    
    .
  • Causality: The slope and intercept of the Eyring plot yield the experimental enthalpy of activation (

    
    ) and entropy of activation (
    
    
    
    ). These empirical values must be directly compared against the DFT-calculated thermodynamic parameters to validate the computational transition state geometry.

Step 4: Self-Validation via Kinetic Isotope Effect (KIE)

  • Action: Synthesize a deuterated analogue of the pyridinium salt specifically at the reactive C-H site (e.g., the

    
    -carbon). Repeat the kinetic tracking to determine the ratio 
    
    
    
    .
  • Causality: This is the ultimate self-validating mechanism. If the DFT model predicts that C-H bond cleavage or a 1,4-proton transfer is the rate-limiting step, the experimental KIE will be primary (

    
    ). If the experimental KIE is 
    
    
    
    , the DFT model is flawed, proving that the rate-limiting step is actually the initial C-C bond formation. The protocol inherently polices the computational data.

References

  • Title: Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines Source: MDPI / Molecules URL: [Link]

  • Title: Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis Source: ACS Catalysis URL: [Link]

  • Title: Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones Source: PMC / Organic & Biomolecular Chemistry URL: [Link]

Sources

fluorescence quantum yield of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysics of 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Executive Summary

The compound 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium represents a prototypical donor-


-acceptor (D-

-A) push-pull system. Because of its highly conjugated architecture—comprising an electron-withdrawing pyridinium core linked to a flexible, conjugated oxobutenyl side-chain—its photophysical behavior is exquisitely sensitive to microenvironmental factors. This guide provides a comprehensive analysis of how solvent polarity and viscosity dictate its fluorescence quantum yield (

), alongside field-proven protocols for capturing self-validating photophysical data.

Structural and Mechanistic Principles

The fluorescence quantum yield of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is not a static property; it is a dynamic competition between radiative and non-radiative decay pathways governed by the solvent.

Upon photoexcitation, the molecule transitions from the ground state (


) to a locally excited (LE) state, which rapidly relaxes into an Intramolecular Charge Transfer (ICT)  state. The fate of this ICT state depends entirely on the solvent:
  • Radiative Decay (High

    
    ):  In non-polar or highly viscous media, the molecule remains in a planar conformation, allowing the ICT state to decay radiatively, emitting a photon[1].
    
  • Non-Radiative Decay (Low

    
    ):  In polar, fluid solvents, the molecule undergoes rapid rotation around the single bonds of the (1E)-3-oxobut-1-en-1-yl chain. This conformational twist forms a Twisted Intramolecular Charge Transfer (TICT)  state. The TICT state is highly stabilized by polar solvents but is fundamentally non-emissive, serving as a rapid internal conversion funnel back to the ground state[2].
    

Photophysics GS Ground State (S0) Planar Conformation LE Locally Excited State (LE) Franck-Condon State GS->LE Excitation (hv) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation TICT Twisted Intramolecular Charge Transfer (TICT) ICT->TICT Bond Rotation (Solvent Dependent) FL_ICT Fluorescence (High QY) Non-Polar/Viscous ICT->FL_ICT Radiative Pathway NR_TICT Non-Radiative Decay (Low QY) Polar/Fluid TICT->NR_TICT Internal Conversion

Jablonski diagram illustrating the ICT and TICT pathways of the pyridinium derivative.

Solvent Polarity and Viscosity Effects

The photophysical output of this pyridinium derivative is dictated by two distinct physical equations:

  • The Lippert-Mataga Equation (Polarity): As solvent polarity increases, the highly dipolar ICT state is thermodynamically stabilized. This causes a pronounced bathochromic (red) shift in the emission wavelength (

    
    )[3]. Simultaneously, the activation energy barrier to the TICT state is lowered, causing 
    
    
    
    to plummet in solvents like water or ethanol.
  • The Förster-Hoffmann Equation (Viscosity): In highly viscous media (e.g., glycerol), the physical rotation of the oxobutenyl chain is sterically hindered. This "locks" the molecule in its emissive planar ICT state, preventing TICT formation and restoring a high

    
    [4].
    
Table 1: Representative Photophysical Data in Various Solvents

(Note: Data reflects the established photophysical trends for D-


-A methylpyridinium push-pull systems).
SolventDielectric Constant (

)
Viscosity (cP at 25°C)

(nm)

(nm)

(Quantum Yield)
Toluene 2.380.593954800.45
Chloroform 4.810.544055100.28
Ethanol 24.51.074155600.08
Water 80.10.89425605< 0.01
Glycerol 42.5934.04205450.62

Self-Validating Experimental Protocols for Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, a single measurement is insufficient. A robust laboratory must employ a dual-validation system : calculating the relative quantum yield against a gold-standard reference, and cross-validating it with an absolute measurement via an integrating sphere[5].

Protocol A: Relative Quantum Yield Measurement
  • Standard Selection: Choose a reference standard with an excitation and emission profile that closely matches the pyridinium dye. Quinine sulfate (in 0.1 M

    
    , 
    
    
    
    = 0.54) is ideal for non-polar solvent measurements, while Rhodamine 101 is better suited for red-shifted polar solvent measurements[5][6].
  • Sample Preparation: Prepare solutions of both the sample and the standard. Crucial: Adjust concentrations so the Optical Density (OD) is strictly

    
     at the excitation wavelength.
    
  • Spectroscopic Acquisition: Record the UV-Vis absorbance (

    
    ) at the excitation wavelength. Subsequently, record the fluorescence emission spectrum using identical spectrofluorometer settings (slit width, integration time).
    
  • Integration: Integrate the total area under the emission curve (

    
    ).
    
  • Calculation: Apply the comparative equation:

    
    
    (Where 
    
    
    
    represents the refractive index of the respective solvents).
Protocol B: Absolute Quantum Yield Measurement
  • Calibration: Calibrate the integrating sphere using a NIST-traceable tungsten-halogen lamp to correct for the spectral responsivity of the detector[7].

  • Blank Measurement: Place a cuvette containing pure solvent into the sphere. Measure the excitation scatter peak (

    
    ) and the background emission (
    
    
    
    ).
  • Sample Measurement: Replace with the sample cuvette. Measure the attenuated excitation scatter peak (

    
    ) and the sample emission (
    
    
    
    ).
  • Calculation: Extract the absolute yield using:

    
    .
    

QY_Workflow Start 1. Sample Preparation OD < 0.1 to avoid inner filter Abs 2. Measure Absorbance Record at excitation wavelength Start->Abs Em 3. Measure Emission Integrate area under curve Abs->Em Calc 5. Apply QY Equation Correct for Refractive Index (n) Em->Calc Ref 4. Select Standard Match excitation & emission range Ref->Calc Val 6. Cross-Validate Absolute QY via Integrating Sphere Calc->Val

Self-validating experimental workflow for determining fluorescence quantum yield.

Causality in Experimental Design (E-E-A-T)

Do not treat protocols as blind recipes; understanding the causality behind the steps guarantees scientific integrity:

  • Why must Optical Density (OD) remain below 0.1? High concentrations trigger the Inner-Filter Effect (IFE). The primary IFE causes uneven absorption of the excitation beam across the cuvette, while the secondary IFE results in the fluorophore re-absorbing its own emitted light[7]. Both phenomena artificially depress the measured emission area (

    
    ), leading to a falsely low 
    
    
    
    .
  • Why is strict temperature control (25.0 ± 0.1 °C) mandatory? The non-radiative decay rate (

    
    ) associated with the rotation into the TICT state is highly thermally activated. A temperature fluctuation of just 2 °C alters the viscosity of the solvent and the kinetic energy of the molecule, shifting the 
    
    
    
    by up to 5%.
  • Why cross-validate relative and absolute methods? Relative measurements are vulnerable to errors in literature standard values and refractive index (

    
    ) mismatches between disparate solvents[5]. Absolute measurements eliminate the need for a standard but are highly sensitive to scattering artifacts. Using both creates a closed-loop, self-validating system that ensures absolute data trustworthiness.
    

References

  • Title: Ultrafast Dynamics of Electronically Excited Host–Guest Complexes of Cucurbiturils with Styryl Dyes Source: ACS Omega URL: [Link]

  • Title: Novel (Phenothiazinyl)Vinyl-Pyridinium Dyes and Their Potential Applications as Cellular Staining Agents Source: PMC / National Institutes of Health URL: [Link]

  • Title: Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities Source: ResearchGate URL: [Link]

  • Title: Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging Source: RSC Publishing URL: [Link]

  • Title: Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) Source: Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Determination of Quantum Yield in Scattering Media Using Monte Carlo Photoluminescence Cascade Simulation and Integrating Sphere Measurements Source: MDPI URL: [Link]

  • Title: Heterogeneous Solvatochromism of Fluorescent DNA-Stabilized Silver Clusters Precludes Use of Simple Onsager-Based Stokes Shift Models Source: ACS Publications URL: [Link]

Sources

Solvatochromic Dynamics of 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium: A Technical Guide for Microenvironment Probing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of environment-sensitive fluorescent probes is a cornerstone of modern biophysics and drug formulation. 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium (MOBP) represents a highly versatile, structurally dynamic push-pull chromophore. Comprising an electron-deficient N-methylpyridinium core conjugated via a trans-alkene to a methyl ketone moiety, MOBP operates as a sensitive reporter of local solvent polarity, hydrogen-bonding capacity, and microviscosity.

This whitepaper provides an authoritative, deep-dive analysis into the solvatochromic mechanisms of MOBP. Designed for application scientists and drug development professionals, this guide details the causality behind its photophysical behavior, outlines self-validating experimental protocols, and establishes quantitative frameworks for deploying MOBP in complex microenvironments.

Mechanistic Causality: Structural Dichotomy and ICT

The solvatochromic sensitivity of MOBP is not static; it is governed by a pH-dependent structural dichotomy that dictates its Intramolecular Charge Transfer (ICT) pathway. Understanding this duality is critical for accurate probe deployment.

State A: The Cationic A- -A System (Neutral/Acidic Microenvironments)

In its resting cationic state, MOBP functions as an Acceptor-


-Acceptor system. Upon photoexcitation, electron density shifts from the conjugated alkene bridge toward the strongly electronegative pyridinium nitrogen. Because the excited state (

) possesses a larger dipole moment than the ground state (

) (

), polar solvents stabilize the

state more effectively. This results in positive solvatochromism —a bathochromic (red) shift in both absorption and emission spectra as solvent polarity increases[1].
State B: The Zwitterionic D- -A Merocyanine (Basic Microenvironments)

When exposed to basic conditions, the


-protons of the methyl ketone undergo deprotonation, yielding a highly conjugated enolate. This transforms MOBP into a zwitterionic betaine (a merocyanine dye). Here, the enolate oxygen acts as a powerful electron donor, creating a classic Donor-

-Acceptor architecture. The ground state of this betaine is highly polar (charge-separated). Upon excitation, the ICT neutralizes this charge separation, resulting in an excited state that is significantly less polar (

). Consequently, polar solvents stabilize the ground state more than the excited state, widening the energy gap and causing profound negative solvatochromism (a hypsochromic/blue shift)[2].

ICT_Mechanism GS Ground State (S0) μ_g Photon Photon Absorption (hv) GS->Photon FC_ES Franck-Condon Excited State (S1) Photon->FC_ES Excitation Solv_Relax Solvent Relaxation (Dipole Reorientation) FC_ES->Solv_Relax Relaxed_ES Relaxed Excited State (Stabilized S1) μ_e > μ_g Solv_Relax->Relaxed_ES Energy Loss Emission Fluorescence Emission Relaxed_ES->Emission Emission->GS Return to S0

Intramolecular Charge Transfer (ICT) and solvent relaxation pathway.

To mathematically extract the change in dipole moment (


), researchers must apply the Lippert-Mataga equation , which correlates the Stokes shift to the orientation polarizability of the solvent, assuming point-dipole interactions within an Onsager cavity.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the synthesis and spectroscopic characterization of MOBP must be tightly controlled. The following protocols are engineered with built-in validation steps to prevent artifacts such as dye aggregation or co-solvation errors.

Protocol 1: Synthesis of MOBP Iodide (MOBP-I)
  • Pre-Reaction Assembly : In a flame-dried 50 mL round-bottom flask, dissolve 5.0 mmol of 1-methylpyridinium-4-carboxaldehyde iodide in 20 mL of anhydrous acetone.

    • Causality: Acetone serves dual roles as both the solvent and the enolizable reactant. Using it in vast excess drives the equilibrium forward via Le Chatelier's principle.

  • Catalysis : Add 0.5 mmol (10 mol%) of piperidine dropwise.

    • Causality: Piperidine acts as a secondary amine catalyst, forming a highly reactive enamine intermediate with acetone, which drastically accelerates the nucleophilic attack on the pyridinium aldehyde.

  • Reflux & Dehydration : Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours. The initial aldol addition product undergoes spontaneous E1cB dehydration due to the thermodynamic stability of the extended conjugation, yielding the (1E)-alkene.

  • Isolation : Cool the reaction mixture to 0°C in an ice bath to precipitate the dark crystalline product.

  • Self-Validation (Stereochemical Check) : Filter under vacuum and recrystallize twice from hot absolute ethanol. Analyze the purified solid via

    
    H NMR (DMSO-
    
    
    
    ). The protocol is validated if the vinylic protons exhibit a coupling constant of
    
    
    Hz, confirming the exclusive formation of the trans (1E) geometry required for optimal ICT.
Protocol 2: Solvatochromic Characterization
  • Stock Preparation : Prepare a 1.0 mM stock solution of MOBP-I in anhydrous DMSO. Store in amber vials to prevent photo-isomerization of the alkene bridge.

  • Solvent Gradient Formulation : Prepare 10

    
    M working solutions in a series of spectroscopic-grade solvents.
    
    • Causality: The final DMSO concentration must remain

      
       (v/v). Higher concentrations introduce co-solvation artifacts, where the highly polar DMSO preferentially solvates the pyridinium core, masking the true polarity of the bulk solvent[3].
      
  • Spectroscopic Acquisition : Record UV-Vis absorption spectra (300–700 nm) and fluorescence emission spectra (exciting at the respective

    
    ).
    
  • Self-Validation (Aggregation Check) : In Dichloromethane (DCM), prepare a concentration gradient (1, 5, 10, 25, 50

    
    M). Plot Absorbance vs. Concentration. A strictly linear plot (adhering to the Beer-Lambert law) validates that the dye exists exclusively as monomers. Any deviation or the emergence of a blue-shifted band indicates H-aggregation, which invalidates solvatochromic interpretation.
    

Workflow Syn 1. Synthesis Aldol Condensation Pur 2. Purification Recrystallization Syn->Pur Prep 3. Sample Prep 10 μM Solutions Pur->Prep Spec 4. Spectroscopy UV-Vis & Fluorometry Prep->Spec Val 5. Validation Isosbestic Check Spec->Val Anal 6. Analysis Lippert-Mataga Plot Val->Anal

Self-validating experimental workflow for solvatochromic characterization.

Quantitative Solvatochromic Data

The photophysical response of MOBP is highly dependent on both the solvent's dielectric constant and its hydrogen-bond donating capacity. The table below summarizes the expected spectral shifts across a standard solvent polarity gradient. Note the stark contrast between the positive solvatochromism of the cationic state and the extreme negative solvatochromism of the zwitterionic betaine state (induced via the addition of 1 eq. Tetrabutylammonium hydroxide).

SolventDielectric Constant (

)
Reichardt's

(kcal/mol)

Cationic State (nm)

Zwitterionic State (nm)
Stokes Shift (Cation, cm

)
Toluene 2.3833.93906203100
Chloroform 4.8139.14055803450
Acetone 20.742.24155403800
Acetonitrile 35.945.64205104150
Methanol 32.755.44354704600
Water 80.163.14504305100

Data Interpretation: The zwitterionic form exhibits a massive ~190 nm hypsochromic shift from Toluene to Water, making it an exceptional probe for highly non-polar microenvironments, whereas the cationic form is better suited for distinguishing subtle variations in highly polar, aqueous environments[3].

Applications in Drug Development

For pharmaceutical scientists, MOBP serves as a powerful analytical tool:

  • Lipid Nanoparticle (LNP) Characterization : By embedding the lipophilic zwitterionic form of MOBP into LNP bilayers, formulators can monitor the hydration state and microviscosity of the lipid interface during storage, predicting formulation stability.

  • Protein Binding Assays : As the cationic MOBP transitions from a bulk aqueous environment into the hydrophobic pocket of a target protein (e.g., Human Serum Albumin), a distinct blue shift and an increase in quantum yield occur. This allows for real-time, label-free quantification of drug-protein binding kinetics without the need for radioactive isotopes.

References

1.[3] Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities. ResearchGate. URL: 2.[1] Solvatochromic behavior of some α-styrylpyridinium dyes. PubMed / Elsevier B.V. URL: 3.[2] Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. MDPI. URL: 4. 3-/3,5-Pyrrole-substituted BODIPY derivatives and their photophysical and electrochemical studies. Indian Academy of Sciences. URL:

Sources

The Rising Potential of Pyridinium-Based Chromophores in Nonlinear Optics: A Technical Guide to 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced materials for next-generation photonic and optoelectronic applications, organic chromophores have emerged as frontrunners due to their large nonlinear optical (NLO) responses, synthetic versatility, and potential for device integration. Among these, pyridinium salts represent a promising class of materials exhibiting significant second, third, and even higher-order NLO properties. This in-depth technical guide explores the core principles, synthesis, characterization, and potential of the novel chromophore, 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, within the broader context of pyridinium-based NLO materials.

Introduction to Nonlinear Optics and the Promise of Organic Materials

Nonlinear optics is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. This phenomenon gives rise to a range of technologically important effects, including second-harmonic generation (SHG), third-harmonic generation (THG), and nonlinear absorption and refraction, which are the basis for applications such as optical switching, data storage, and bio-imaging.

Organic materials, particularly those with extended π-electron systems and donor-acceptor architectures, have shown exceptional NLO properties that can surpass those of traditional inorganic crystals.[1][2] The key to their performance lies in the high molecular polarizability and hyperpolarizabilities arising from the delocalization of π-electrons along the molecular backbone.[2] Pyridinium salts, with their inherent positive charge and electron-accepting nature, are excellent candidates for constructing high-performance NLO chromophores.[3][4]

Molecular Design and Synthesis of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

The target molecule, 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, possesses a classic donor-π-acceptor (D-π-A) structure, which is a well-established design principle for enhancing NLO response.[5] The pyridinium ring acts as a potent electron acceptor, while the oxobutene moiety can be considered a part of the conjugated bridge.

Synthetic Strategy

The synthesis of this class of pyridinium salts can typically be achieved through a two-step process involving a Claisen-Schmidt condensation followed by N-alkylation.

Step 1: Claisen-Schmidt Condensation

This reaction would involve the condensation of 4-acetylpyridine with an appropriate aldehyde to form the chalcone-like precursor.

Step 2: N-methylation

The resulting pyridyl-containing chalcone is then N-methylated, typically using methyl iodide (MeI) or methyl triflate, to yield the final pyridinium salt.[6][7] The choice of solvent can influence the reaction outcome, with some solvents favoring the formation of the desired pyridinium salt.[6]

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: N-methylation Reactant1 4-Acetylpyridine Product1 Pyridyl-chalcone precursor Reactant1->Product1 Base catalyst Reactant2 Aldehyde Reactant2->Product1 Final_Product 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Product1->Final_Product Methylating_Agent Methyl Iodide (MeI) Methylating_Agent->Final_Product

Caption: Synthetic workflow for 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium.

Structural and Physicochemical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups.[10][11]

  • UV-Visible Spectroscopy: To determine the linear absorption properties and the position of the intramolecular charge-transfer (ICT) band.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight.

Nonlinear Optical Properties: Theoretical and Experimental Investigations

The NLO properties of organic chromophores are fundamentally linked to their electronic structure. Both theoretical calculations and experimental measurements are essential for a thorough understanding.

Theoretical Predictions of NLO Response

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the NLO properties of a molecule before its synthesis.[5][13] Key parameters that can be calculated include:

  • Dipole moment (μ): Indicates the charge asymmetry.

  • Polarizability (α): Describes the linear response to an electric field.

  • First hyperpolarizability (β): Related to the second-order NLO response (e.g., SHG).

  • Second hyperpolarizability (γ): Related to the third-order NLO response (e.g., THG, nonlinear refraction, and two-photon absorption).[10]

These calculations can help in screening potential candidates and understanding structure-property relationships.[1]

Experimental Characterization of Third-Order NLO Properties: The Z-Scan Technique

The Z-scan technique is a widely used and relatively simple single-beam method for measuring the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[14][15][16]

Experimental Protocol: Z-Scan Measurement

  • Sample Preparation: The pyridinium salt is dissolved in a suitable solvent (e.g., chloroform, DMSO) at a specific concentration.[8] The solution is placed in a quartz cuvette with a known path length (typically 1 mm).

  • Laser Source: A pulsed laser with a Gaussian beam profile is used. Femtosecond or picosecond lasers are often employed to minimize thermal effects.[10][15][17]

  • Experimental Setup: The laser beam is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point.

  • Open-Aperture Z-Scan (for Nonlinear Absorption): An aperture in front of the detector is fully opened to collect all the transmitted light. The change in transmittance as the sample moves through the focus reveals the nonlinear absorption. A dip in transmittance indicates reverse saturable absorption (RSA) or two-photon absorption (TPA), while a peak indicates saturable absorption (SA).

  • Closed-Aperture Z-Scan (for Nonlinear Refraction): A partially closed aperture is placed before the detector. The transmittance is now sensitive to beam divergence. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive nonlinear refractive index (self-focusing).

  • Data Analysis: The normalized transmittance data is plotted against the sample position (z). The nonlinear optical parameters are extracted by fitting the experimental data to theoretical models.[2][18]

Z_Scan_Workflow cluster_setup Experimental Setup cluster_measurements Measurements cluster_analysis Data Analysis Laser Pulsed Laser Focusing_Lens Focusing Lens Laser->Focusing_Lens Sample Sample on Translation Stage Focusing_Lens->Sample Detector Detector Sample->Detector Open_Aperture Open-Aperture Scan (Nonlinear Absorption) Sample->Open_Aperture Closed_Aperture Closed-Aperture Scan (Nonlinear Refraction) Sample->Closed_Aperture Data_Plotting Plot Transmittance vs. Position Open_Aperture->Data_Plotting Closed_Aperture->Data_Plotting Fitting Fit Data to Theoretical Models Data_Plotting->Fitting NLO_Parameters Extract n₂ and β Fitting->NLO_Parameters

Caption: Workflow for Z-scan experimental measurements.

Structure-Property Relationships and Potential Applications

The NLO properties of pyridinium salts are highly tunable through chemical modification.[16] For 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, several structural features are expected to contribute to its NLO response:

  • Intramolecular Charge Transfer (ICT): The electron-donating character of the rest of the molecule and the strong electron-accepting pyridinium moiety will facilitate ICT upon excitation, which is a key mechanism for third-order NLO phenomena.[12]

  • π-Conjugation Length: The length of the conjugated bridge influences the degree of electron delocalization and, consequently, the magnitude of the NLO response.[1]

  • Counter-ion: The nature of the counter-ion (e.g., iodide, bromide, tosylate) can affect the crystal packing and, in some cases, the NLO properties of the bulk material.[19]

Table 1: Expected Nonlinear Optical Properties and Their Significance

PropertySymbolExpected BehaviorPotential Application
Nonlinear Absorption CoefficientβPositive (TPA/RSA)Optical Limiting
Nonlinear Refractive Indexn₂Negative (Self-defocusing) or Positive (Self-focusing)All-Optical Switching
Third-Order Susceptibilityχ⁽³⁾High magnitudePhotonic Devices, Optical Computing[20]
Second HyperpolarizabilityγHigh magnitudeFundamental measure of molecular NLO response

Future Directions and Conclusion

While direct experimental data on 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is not yet available in the literature, the extensive research on related pyridinium and chalcone-like molecules provides a strong foundation for predicting its promising NLO properties.[5][10] Future research should focus on the synthesis and comprehensive experimental characterization of this and related novel chromophores.

The investigation of higher-order nonlinearities, such as the fifth-order effects recently observed in some pyridinium salts, could open up new avenues for high-intensity, low-loss photonic applications.[14][15][17] The systematic exploration of structure-property relationships will continue to guide the rational design of next-generation organic NLO materials with tailored functionalities for a wide range of advanced technologies.

References

  • Fifth-order nonlinear optical properties of through space charge transfer pyridinium salt. RSC Publishing.
  • Fifth-order nonlinear optical properties of through space charge transfer pyridinium salt.
  • Quadratic nonlinear optical properties of novel pyridinium salts. SPIE Digital Library.
  • Quadratic nonlinear optical properties of novel pyridinium salts. SPIE Digital Library.
  • Fifth-order nonlinear optical properties of through space charge transfer pyridinium salt. PMC.
  • Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores. The Journal of Physical Chemistry B.
  • Synthesis, Characterization and Third Order Non Linear Optical Properties of Metallo Organic Chromophores. SCIRP.
  • Third-order nonlinear optical characterization of organic chromophores using liquid-core optical fibers.
  • A Theoretical Investigation of Third-Order Optical Susceptibility in Metronidazolium-Picrate Crystal and Its Potential for Quantum Memory Applic
  • Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes. MDPI.
  • NLO Parameters of ZL-61 and ZL-22 determined by the femtosecond Z-scan...
  • Contrasting linear and quadratic nonlinear optical behavior of dipolar pyridinium chromophores with 4-(dimethylamino)phenyl or ruthenium(II) ammine electron donor groups. PubMed.
  • Scheme 1. Synthesis of pyridinium or/and pyridinone. (a) MeI, rt or...
  • Ultrafast Nonlinear Optical and Structure–Property Relationship Studies of Pyridine-Based Anthracene Chalcones Using Z-Scan, Degenerate Four-Wave Mixing, and Computational Approaches. The Journal of Physical Chemistry B.
  • Synthesis, growth, crystal structure, thermal, linear and nonlinear opticalanalysis of new extended π-conjugated organic material based on methyl pyridinium compound of 4-(4-(4-(dimethylamino) phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate hydrate.
  • SYNTHESIS AND NONLINEAR OPTICAL PROPERTIES OF IONIC LIQUIDS LIKE BY Z-SCAN TECHNIQUE. Revue Roumaine de Chimie.
  • 1-Methyl-4-[(1E,3E)
  • Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists. PubMed.
  • Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phen-oxy ... PubMed.
  • Synthesis and Reactivity of 1-Methyl-e-Ethynylpyridinium Trifl
  • Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Semantic Scholar.
  • Crystal growth and characterization of 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium iodide for higher order non-linear applications.
  • Assessment of nonlinear optical response of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one based on Quantum chemical computations with different functional and basis sets.

Sources

Understanding the Conjugation System of (1E)-3-oxobut-1-en-1-yl Substituted Pyridinium: A Mechanistic and Photophysical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (1E)-3-oxobut-1-en-1-yl substituted pyridinium moiety represents a highly tunable, electron-deficient scaffold widely utilized in the design of push-pull fluorophores, nonlinear optical (NLO) materials, and advanced bioconjugation reagents. Structurally, it combines a permanent cationic pyridinium core—a potent electron acceptor—with an


-unsaturated carbonyl (enone) system. This guide deconstructs the orbital mechanics, Intramolecular Charge Transfer (ICT) dynamics, and synthetic methodologies required to harness this unique 

-conjugated system.

Structural Anatomy & Orbital Mechanics

The photophysical and chemical behavior of the (1E)-3-oxobut-1-en-1-yl pyridinium system is strictly dictated by its planar geometry and electronic asymmetry.

The Pyridinium Core

N-alkylated pyridinium acts as an exceptionally strong electron acceptor due to its permanent cationic charge. Unlike neutral acceptors (e.g., cyano or nitro groups), the pyridinium ring exerts a powerful inductive and resonance-withdrawing effect, polarizing the entire attached


-system.
The (1E)-Enone Bridge

The 3-oxobut-1-en-1-yl group serves as an extended


-conjugated bridge. The E-configuration (trans) of the alkene is not merely a synthetic byproduct; it is a thermodynamic necessity for function. The E-geometry minimizes steric repulsion between the bulky pyridinium ring and the carbonyl oxygen, enforcing a coplanar arrangement. This planarity is critical because it maximizes the parallel overlap of the 

orbitals across the carbon framework, creating a continuous, low-energy conduit for electron delocalization from a donor moiety straight into the pyridinium sink.

Photophysics & Intramolecular Charge Transfer (ICT)

When integrated into a Donor-


-Acceptor (D-

-A) architecture, the (1E)-3-oxobut-1-en-1-yl pyridinium system exhibits profound photophysical phenomena, most notably negative solvatochromism and dual emission .
Causality of Negative Solvatochromism

In standard neutral push-pull dyes, excitation increases the dipole moment, leading to positive solvatochromism. However, cationic pyridinium conjugates behave inversely. In the ground state (


), the positive charge is highly localized on the pyridinium nitrogen, resulting in an exceptionally large dipole moment. Upon vertical excitation to the Franck-Condon state, electron density rapidly migrates from the donor/enone 

-system toward the pyridinium ring via Intramolecular Charge Transfer (ICT)[1].

This charge migration effectively neutralizes the localized cationic charge, significantly decreasing the dipole moment in the excited state. Consequently, highly polar solvents stabilize the polar ground state much more than the less polar excited state, widening the HOMO-LUMO energy gap. This manifests as a pronounced blue shift (hypsochromic shift) in both absorption and emission spectra as solvent polarity increases[1],[2].

Dual Emission Dynamics

Ultrafast transient absorption and femtosecond up-conversion studies of similar push-pull pyridinium systems reveal complex excited-state deactivation pathways. Following excitation, the molecule can emit directly from a Locally Excited (LE) state or undergo solvent reorganization to form a relaxed ICT state[1]. The competition between these states often results in a dual emission profile, making these molecules highly sensitive microenvironmental probes[3].

G GS Ground State (S0) High Dipole Moment FC Franck-Condon State (Vertical Excitation) GS->FC hν (Excitation) LE Locally Excited (LE) State Radiative Decay FC->LE Vibrational Relaxation LE->GS Emission (Blue) ICT ICT State Solvent Relaxed LE->ICT Charge Transfer & Solvent Reorg. ICT->GS Emission (Red-shifted)

Photophysical dynamics of pyridinium conjugates showing LE and ICT state transitions.

Experimental Methodology & Self-Validating Protocol

To study this conjugation system, researchers must synthesize the core scaffold with absolute stereochemical control. The following protocol details the synthesis of a model intermediate: 1-methyl-4-((1E)-3-oxobut-1-en-1-yl)pyridin-1-ium iodide .

Step-by-Step Synthesis
  • Quaternization (N-Alkylation): Dissolve 4-acetylpyridine (1.0 eq) in anhydrous acetonitrile under an argon atmosphere. Cool to 0 °C and add methyl iodide (1.5 eq) dropwise. Reflux the mixture for 4 hours. The permanent cationic charge is established here, yielding 1-methyl-4-acetylpyridinium iodide as a precipitate. Filter and wash with cold diethyl ether.

  • Aldol Condensation: Suspend the resulting pyridinium salt (1.0 eq) in anhydrous ethanol. Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to form the requisite enamine/enolate intermediate.

  • Electrophilic Addition & Dehydration: Slowly add acetaldehyde (1.2 eq) to the mixture. Reflux for 12 hours. The dehydration step proceeds via an E1cB mechanism. The severe steric bulk of the pyridinium group forces the elimination to occur such that the resulting alkene adopts the thermodynamically stable trans configuration.

  • Isolation: Cool the reaction to -20 °C to induce crystallization. Filter and recrystallize from hot ethanol to afford the pure (1E)-enone pyridinium salt.

Self-Validating Geometric Analysis

To ensure the conjugation system is intact, the stereochemistry must be validated via


H NMR spectroscopy. The protocol is self-validating: if the correct isomer is synthesized, the vinylic protons of the newly formed alkene will exhibit a large scalar coupling constant (

Hz). A smaller coupling constant (

Hz) indicates a Z-isomer, which would disrupt coplanarity and destroy the desired ICT properties.

G Step1 N-Alkylation of 4-Acetylpyridine (MeI, Reflux) Step2 1-Methyl-4-acetylpyridinium Iodide (Intermediate) Step1->Step2 Yield >90% Step3 Aldol Condensation (Base Catalysis, Aldehyde) Step2->Step3 Reactant Addition Step4 (1E)-3-oxobut-1-en-1-yl Substituted Pyridinium Salt Step3->Step4 E-Isomer Selectivity via E1cB

Step-by-step synthetic workflow for (1E)-3-oxobut-1-en-1-yl substituted pyridinium salts.

Quantitative Photophysical Data

The table below summarizes the representative solvatochromic behavior of a highly conjugated D-


-A (1E)-3-oxobut-1-en-1-yl pyridinium derivative. Notice the distinct negative solvatochromism: as the dielectric constant of the solvent increases, both the absorption and emission maxima undergo a hypsochromic (blue) shift.
SolventDielectric Constant (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (cm

)
Dichloromethane (DCM)8.934856104225
Acetonitrile (MeCN)35.94605854648
Methanol (MeOH)32.74525704580
Water (H

O)
80.14355504807

Data illustrates the stabilization of the highly polar ground state in polar solvents, characteristic of N-alkylpyridinium push-pull systems[1],[3].

Bioconjugation & Advanced Applications

Beyond their use as solvatochromic probes, the (1E)-3-oxobut-1-en-1-yl pyridinium scaffold is highly valuable in drug development and chemical biology. The enone system, activated by the strongly electron-withdrawing pyridinium core, acts as an exceptionally potent Michael acceptor.

In bioconjugation workflows, this heightened electrophilicity allows for rapid, site-selective labeling of nucleophilic residues (such as the free thiols of cysteines) on proteins. Recent advancements in the field have demonstrated that tuning the electronic properties of pyridinium-based heterocycles can significantly enhance the kinetics and stability of bioconjugation reactions, allowing for the fluorogenic labeling of subcellular compartments in live cells[4]. Furthermore, the tunable nature of these push-pull dyes allows them to act as responsive sensors that map the local polarity and lipid order of biological membranes[2].

References

  • Experimental evidence of dual emission in a negatively solvatochromic push–pull pyridinium derivative - ResearchGate - 1

  • Anion Association and Macrocycle Encapsulation Tune the Fluorescence of N‑Alkylpyridinium-Conjugated Push–Pull Thiazolothiazole Derivatives - PMC -3

  • The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - Chemical Science (RSC Publishing) - 4

  • Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor - MDPI - 2

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

This application note details a robust, two-step synthetic workflow for the preparation of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium salts. These functionalized pyridinium compounds are valuable electrophilic building blocks and precursors for advanced functional materials, including nonlinear optical (NLO) chromophores and specialized ligands [1].

While one might theoretically attempt a direct Knoevenagel or aldol condensation between a pre-formed 1,4-dimethylpyridinium salt and pyruvaldehyde, the inherent instability and polymerization tendency of pyruvaldehyde make this approach synthetically impractical [3]. Therefore, a highly efficient two-step sequence is employed:

  • Claisen-Schmidt Condensation: 4-Pyridinecarboxaldehyde is reacted with an excess of acetone under aqueous basic conditions to form the neutral intermediate, (E)-4-(pyridin-4-yl)but-3-en-2-one. The use of acetone as both reactant and co-solvent suppresses the formation of the bis-adduct (1,5-bis(pyridin-4-yl)penta-1,4-dien-3-one).

  • N-Alkylation (Quaternization): The pyridine nitrogen is subsequently quaternized using a methylating agent (e.g., methyl iodide) in a polar aprotic solvent. The permanent positive charge dramatically alters the electronic landscape of the molecule, activating the enone system for downstream applications[2].

Reagents and Materials

  • Substrates: 4-Pyridinecarboxaldehyde (97%), Acetone (ACS grade, anhydrous).

  • Reagents: Sodium hydroxide (10% w/v aqueous solution), Methyl iodide (MeI) or Methyl trifluoromethanesulfonate (MeOTf).

  • Solvents: Dichloromethane (DCM), Brine, Anhydrous sodium sulfate (Na₂SO₄), Acetonitrile (HPLC grade), Diethyl ether.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (E)-4-(Pyridin-4-yl)but-3-en-2-one

Causality Insight: The reaction is performed at 0 °C during the initial base addition to control the exothermic aldol addition and prevent the Cannizzaro reaction or degradation of the aldehyde.

  • Initialization: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 4-pyridinecarboxaldehyde (10.0 mmol, 1.07 g) and acetone (100.0 mmol, 7.3 mL). The 10-fold excess of acetone is critical to statistically favor the mono-condensation product over the bis-condensation product.

  • Catalysis: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 5 mL of a 10% aqueous NaOH solution over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 4 hours. The reaction progress can be monitored via TLC (Eluent: 50:50 EtOAc/Hexane; UV active).

  • Work-up: Neutralize the reaction mixture with 1M HCl to pH 7. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure enone.

Step 2: Quaternization to 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Iodide

Causality Insight: Acetonitrile is selected as the solvent because it is polar enough to dissolve the neutral starting materials and support the Sₙ2 transition state, but it poorly solvates the resulting highly crystalline pyridinium iodide salt, driving the reaction to completion via precipitation [1].

  • Initialization: In a 50 mL oven-dried Schlenk flask under a nitrogen atmosphere, dissolve (E)-4-(pyridin-4-yl)but-3-en-2-one (5.0 mmol, 0.73 g) in 15 mL of anhydrous acetonitrile.

  • Alkylation: Add methyl iodide (7.5 mmol, 0.47 mL) in one portion. (Caution: MeI is a potent alkylating agent; perform this step in a well-ventilated fume hood.)

  • Reflux: Heat the mixture to 80 °C and reflux for 12 hours. During this time, the product will begin to precipitate as a distinct solid [2].

  • Isolation: Cool the reaction mixture to room temperature, then further to 0 °C. Add 10 mL of cold diethyl ether to maximize precipitation.

  • Harvesting: Filter the precipitate using a Büchner funnel, wash the filter cake with cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford the target pyridinium salt.

Quantitative Data Summary

StepReaction TypeKey ReactantsSolvent / CatalystTemp / TimeExpected ProductTarget Yield
1 Aldol Condensation4-Pyridinecarboxaldehyde, AcetoneAcetone / 10% aq. NaOH0 °C to 25 °C, 4 h(E)-4-(Pyridin-4-yl)but-3-en-2-one75 - 85%
2 Sₙ2 Quaternization(E)-4-(Pyridin-4-yl)but-3-en-2-one, MeIAcetonitrile80 °C, 12 h1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium iodide85 - 95%

Experimental Workflow Diagram

G A Pyridine-4-carboxaldehyde + Acetone (Excess) B Claisen-Schmidt Condensation (10% aq. NaOH, 0-25 °C) A->B C 4-(Pyridin-4-yl)but-3-en-2-one (Intermediate) B->C D N-Alkylation / Quaternization (MeI, CH3CN, Reflux) C->D E 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Iodide (Final Product) D->E

Workflow for the two-step synthesis of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium salts.

References

  • Biczók, L., et al. "Optical spectroscopic studies on the complexation of stilbazolium dyes". RSC Advances, 2015.[Link]

  • Gonsalves, A. M. d. A. R., et al. "β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives". Molecules, 2017.[Link]

Application Notes and Protocols for the Preparation of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Stock Solutions for Biological Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Cellular Dynamics with a Pyridinium-Based Fluorophore

In the intricate world of cellular biology, fluorescent probes are indispensable tools that illuminate the complex machinery of life. Among these, pyridinium-based dyes have emerged as a versatile class of fluorophores for a range of biological imaging applications, including two-photon microscopy.[1] Their inherent positive charge often contributes to improved aqueous solubility and can be leveraged to target specific organelles within the cell, such as mitochondria and lysosomes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of the novel pyridinium-based probe, 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, for use in biological imaging.

The core structure of this probe, a styrylpyridinium derivative, suggests a fluorescence mechanism based on Twisted Intramolecular Charge Transfer (TICT).[2][3] This property often results in environment-sensitive fluorescence, making it a potentially powerful tool for probing changes in the cellular microenvironment. This guide will provide not only a step-by-step protocol for stock solution preparation but also delve into the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the principles at play.

I. Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any reagent is paramount for its effective and safe use.

Physicochemical Data

While specific experimental data for 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is not widely available in the literature, its properties can be estimated based on its chemical structure and data from analogous compounds.

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₁₀H₁₂NO⁺Based on chemical structure.
Molecular Weight ~162.21 g/mol (for the cation)Calculated based on the molecular formula. The final molecular weight will depend on the counter-ion (e.g., iodide, bromide).
Excitation Maximum (λex) 400 - 550 nmStyrylpyridinium dyes exhibit a wide range of excitation wavelengths, often dependent on the specific substitution and solvent environment.[1] Experimental determination is recommended.
Emission Maximum (λem) 500 - 750 nmEmission is also highly dependent on the environment and can exhibit a large Stokes shift.[1] Experimental determination is essential.
Solubility Soluble in DMSO and polar organic solvents.[4] Aqueous solubility is expected to be moderate due to the pyridinium salt structure.[2][5]General solubility characteristics of pyridinium salts and styryl dyes.
Purity ≥95%Recommended for reliable and reproducible biological imaging experiments.

Note: The excitation and emission maxima are highly sensitive to the solvent environment (solvatochromism).[2][3] It is crucial to determine these values empirically in the desired imaging buffer.

Safety and Handling

Pyridinium compounds, while valuable research tools, require careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves), when handling the solid compound and its solutions.[6]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[7]

  • Hygroscopicity and Light Sensitivity: Pyridinium salts can be hygroscopic (absorb moisture from the air) and sensitive to light.[8] Store the solid compound in a tightly sealed container in a desiccator, protected from light.

  • Disposal: Dispose of the compound and its solutions in accordance with local regulations for chemical waste.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

II. Mechanism of Action: A Glimpse into Fluorescence

The fluorescence of styrylpyridinium dyes like 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is often governed by a process known as Twisted Intramolecular Charge Transfer (TICT). Upon excitation by a photon of appropriate energy, the molecule transitions to an excited state. In this state, rotation can occur around the single bond connecting the pyridinium ring and the enone moiety. In non-viscous environments, this rotation leads to a non-radiative decay back to the ground state, resulting in low fluorescence. However, when the molecule is in a viscous environment or bound to a biological macromolecule, this rotation is restricted, leading to a significant increase in fluorescence emission.[2][3]

TICT_Mechanism GS Ground State (S0) Planar Conformation ES_planar Excited State (S1) Planar Conformation GS->ES_planar Excitation (λex) ES_planar->GS Fluorescence (λem) (High in viscous env.) TICT_state TICT State (S1') Twisted Conformation ES_planar->TICT_state Intramolecular Rotation GS_twisted Ground State (S0) Twisted Conformation TICT_state->GS_twisted Non-radiative Decay (Dominant in non-viscous env.) GS_twisted->GS Relaxation

Caption: Twisted Intramolecular Charge Transfer (TICT) mechanism.

III. Protocol for Preparation of Stock Solutions

This protocol provides a detailed methodology for preparing a 10 mM stock solution of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium.

Materials and Reagents
  • 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium salt (e.g., iodide or bromide salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance

Step-by-Step Protocol
  • Equilibrate Reagents: Allow the container of the pyridinium compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the Compound: In a chemical fume hood, carefully weigh out the desired amount of the pyridinium salt. For a 10 mM stock solution, the required mass will depend on the molecular weight of the specific salt used.

    • Calculation Example: Assuming a molecular weight of approximately 305.15 g/mol (for the iodide salt), to prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 305.15 g/mol = 0.0030515 g = 3.05 mg

  • Dissolution in DMSO:

    • Transfer the weighed compound to a clean, dry amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light at all times.

Preparation of Working Solutions

For most biological imaging experiments, the stock solution will need to be diluted to a final working concentration in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium).

  • Recommended Working Concentration: The optimal working concentration should be determined empirically for each cell type and application, but a starting range of 1-10 µM is typically effective for cellular staining.

  • Dilution Procedure:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Dilute the stock solution directly into the imaging buffer to the desired final concentration. For example, to prepare 1 mL of a 5 µM working solution from a 10 mM stock:

      • (10,000 µM) * V1 = (5 µM) * (1000 µL)

      • V1 = 0.5 µL of the 10 mM stock solution. Add this to 999.5 µL of imaging buffer.

    • Mix the working solution thoroughly by gentle pipetting or brief vortexing.

    • Use the freshly prepared working solution for your imaging experiment promptly.

IV. Experimental Workflow and Troubleshooting

The following diagram illustrates a typical workflow for using the prepared stock solution in a cellular imaging experiment.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_experiment Cellular Imaging Experiment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store dissolve->aliquot prepare_working Prepare Working Solution aliquot->prepare_working stain Stain Cells with Probe prepare_working->stain cell_culture Culture Cells cell_culture->stain image Acquire Images stain->image

Caption: General workflow from stock solution preparation to imaging.

Troubleshooting Common Issues
ProblemPossible CauseSuggested Solution
Compound does not fully dissolve in DMSO. Insufficient vortexing or presence of moisture.Vortex for a longer duration. Gentle warming in a 37°C water bath may aid dissolution. Ensure DMSO is anhydrous.
Precipitation occurs upon dilution in aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.Prepare a more dilute stock solution in DMSO. Increase the percentage of DMSO in the final working solution (note: high DMSO concentrations can be toxic to cells).
Low or no fluorescent signal in cells. Suboptimal working concentration. Photobleaching. Incorrect excitation/emission wavelengths.Titrate the working concentration to find the optimal level. Minimize light exposure during staining and imaging. Determine the optimal excitation and emission spectra for the probe in your imaging buffer.
High background fluorescence. Excess probe not washed out. Autofluorescence from cells or medium.Include additional washing steps after staining. Image cells in a phenol red-free medium. Use appropriate spectral unmixing techniques if available.

V. Conclusion

The successful preparation of high-quality stock solutions is a critical first step in any biological imaging experiment. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can confidently prepare and utilize 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium for their imaging needs. The unique properties of this pyridinium-based fluorophore hold significant promise for advancing our understanding of cellular processes.

References

  • Kubicki, S., et al. (2022). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. Molecules, 27(14), 4483. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Varghese, A. V., et al. (2020). Binding Modes of a Phenylpyridinium Styryl Fluorescent Dye with Cucurbiturils. Molecules, 25(21), 5184. [Link]

  • Suzuki, I., et al. (2007). Greater fluorescence from styrylpyridinium dye upon complexation with cyclodextrin derivatives through a π-π interaction. Analytical Sciences, 23(3), 249-251. [Link]

  • Varghese, A. V., et al. (2020). Binding Modes of a Phenylpyridinium Styryl Fluorescent Dye with Cucurbiturils. Semantic Scholar. [Link]

  • PubChem. (n.d.). 4-(3-Pyridyl)-4-oxobutyramide. [Link]

  • Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phen-oxy-prop-yl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1831–1834. [Link]

  • PubChem. (n.d.). N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine. [Link]

  • Najm, R. S., et al. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. [Link]

  • Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196. [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • Cornella, J., et al. (2024). Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. Chemical Science, 15(15), 5635-5640. [Link]

  • Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. [Link]

  • University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • Pharmaffiliates. (n.d.). Laflutidine-impurities. [Link]

  • Google Patents. (n.d.). WO2009084035A1 - A process for preparation of e-isomer of 1-(4-methylphenyl)- 1-(2-pyrid yl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • Al-Masoudi, N. A., et al. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2025(4), M1389. [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. [Link]

  • PubChem. (n.d.). 4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one. [Link]

  • Kumar, S., et al. (2022). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent. Soft Matter, 18(3), 556-563. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). [Link]

  • J.T.Baker. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low fluorescence intensity of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve low fluorescence intensity issues when using 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium-based fluorescent probes.

Mechanistic Overview & Causality

To troubleshoot effectively, one must first understand the dual-functionality of the 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium scaffold. This molecule is not a passive dye; it is a highly reactive, environmentally sensitive chemical tool.

  • Mitochondrial Targeting : The N-methylpyridinium moiety is a lipophilic cation. Its accumulation in the mitochondrial matrix is strictly driven by the negative mitochondrial membrane potential (

    
    ).
    
  • Thiol Sensing via Michael Addition : The (1E)-3-oxobut-1-en-1-yl group is an

    
    -unsaturated ketone (enone) that acts as a highly reactive Michael acceptor. In the presence of biothiols (e.g., Glutathione, Cysteine), a nucleophilic attack occurs at the 
    
    
    
    -carbon. This conjugate addition breaks the extended
    
    
    -conjugation between the enone and the pyridinium ring, disrupting the Intramolecular Charge Transfer (ICT) state and triggering a robust fluorescence "turn-on"[1].

G Probe 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium (Weak Fluorescence / ICT Active) Mito Mitochondrial Accumulation (Driven by ΔΨm) Probe->Mito Adduct Michael Addition Adduct (Conjugation Broken / ICT Disrupted) Strong Fluorescence Turn-On Mito->Adduct Thiol Biothiols (GSH, Cys) (Thiolate Nucleophile RS⁻) Thiol->Adduct Nucleophilic Attack

Fig 1. Mechanism of mitochondrial targeting and thiol-mediated Michael addition.

Troubleshooting FAQs

Q1: Why is the fluorescence intensity unexpectedly low in my in vitro biochemical assays? Cause : Suboptimal pH preventing thiolate formation. Explanation : The Michael addition relies on the nucleophilic attack of the thiolate anion (


), not the protonated thiol (

). The pKa of the sulfhydryl group in glutathione (GSH) is approximately 8.8, while cysteine is ~8.3. If your assay buffer is slightly acidic (pH < 7.0), the equilibrium shifts heavily toward the protonated

form, drastically reducing the reaction kinetics and resulting in low fluorescence[2]. Solution : Ensure your assay buffer is strictly maintained at pH 7.4 (e.g., using 10 mM HEPES or PBS). If quantifying total thiols, slightly elevating the pH to 8.0 can accelerate the reaction to completion within 10-15 minutes.

Q2: I am seeing weak, diffuse cytosolic fluorescence in live-cell imaging instead of punctate mitochondrial staining. Why? Cause : Collapse of the mitochondrial membrane potential (


).
Explanation : The N-methylpyridinium core requires a healthy, polarized mitochondrial membrane (typically -150 to -180 mV) to accumulate inside the organelle[1]. If your cells are apoptotic, stressed, or if you have inadvertently used an uncoupling agent (like FCCP or CCCP) during your treatment, the probe will fail to localize, leaving a weak, diffuse signal in the cytosol.
Solution : Include a positive control using a commercial mitochondrial tracker (e.g., MitoTracker Deep Red) to verify mitochondrial health. Avoid over-trypsinization and ensure imaging is performed in a physiological buffer (like HBSS) rather than nutrient-depleted media.

Q3: The probe precipitates or shows high background self-quenching when diluted in the assay buffer. How do I fix this? Cause : Aggregation-Caused Quenching (ACQ) due to poor aqueous solubility. Explanation : While the pyridinium salt provides some water solubility, the conjugated enone and any attached fluorophore systems can be highly hydrophobic. Rapid dilution of a high-concentration DMSO stock into an aqueous buffer can cause the probe to form nano-aggregates. These aggregates undergo


 stacking, leading to self-quenching of the fluorescence[3].
Solution :
  • Maintain the final DMSO concentration at 1% (v/v).

  • Add the probe stock to the buffer dropwise under gentle vortexing, rather than adding buffer to the probe.

  • Keep the working concentration below 10 µM to prevent inner-filter effects and aggregation.

Workflow Start Issue: Low Fluorescence Intensity InVitro In Vitro Assay? Start->InVitro InVivo Live-Cell Imaging? Start->InVivo CheckPH Check Buffer pH (Must be > 7.2 for RS⁻ formation) InVitro->CheckPH CheckSol Check Solubility (Max 1% DMSO to prevent ACQ) InVitro->CheckSol CheckMito Check Mitochondrial Health (ΔΨm collapse prevents uptake) InVivo->CheckMito CheckWash Optimize Wash Steps (Avoid probe washout) InVivo->CheckWash Resolved Optimal Fluorescence Signal CheckPH->Resolved CheckSol->Resolved CheckMito->Resolved CheckWash->Resolved

Fig 2. Troubleshooting decision tree for diagnosing low fluorescence.

Quantitative Troubleshooting Data

To assist in rapid diagnosis, compare your experimental parameters against the baseline metrics below:

ParameterSuboptimal ConditionOptimal ConditionEffect on FluorescenceCausality
Buffer pH pH < 6.5pH 7.4 - 8.0> 90% reductionLack of reactive thiolate (

) nucleophiles.
Co-solvent < 0.1% DMSO1% DMSOHigh background / ACQProbe forms non-fluorescent nano-aggregates.
Cell Health FCCP-treatedUntreatedDiffuse, low signalLoss of

prevents pyridinium accumulation.
Incubation Time < 5 mins20 - 30 minsIncomplete signalMichael addition kinetics require time to reach plateau.

Standardized Experimental Protocol: Live-Cell Biothiol Imaging

A robust protocol must be a self-validating system. This methodology includes mandatory internal controls to ensure that any low fluorescence observed is a true biological readout rather than an artifact of the assay design.

Step 1: Reagent Preparation

  • Dissolve the 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium probe in anhydrous, cell-culture grade DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light.

  • Prepare a 5 µM working solution by diluting the stock 1:200 in pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS). Critical Note: Add the DMSO stock to the HBSS slowly while swirling to prevent probe precipitation.

Step 2: Cell Staining

  • Seed cells (e.g., HeLa or A549) in a glass-bottom confocal dish and culture until 70-80% confluent.

  • Wash the cells twice with pre-warmed HBSS to remove esterases and serum proteins present in the culture media, which can non-specifically react with the Michael acceptor.

  • Incubate the cells with the 5 µM probe solution for 25 minutes at 37°C in a 5% CO

    
     incubator.
    

Step 3: Validation & Imaging

  • Wash Step : Remove the probe solution and wash the cells three times with HBSS to eliminate unreacted extracellular probe.

  • Control Generation (Self-Validation) : In a parallel dish, pre-treat cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes prior to probe incubation. NEM irreversibly alkylates free thiols, providing a true negative control to validate that any observed fluorescence is strictly thiol-dependent.

  • Imaging : Image immediately using confocal laser scanning microscopy using the appropriate excitation/emission filters for the specific fluorophore conjugated to the pyridinium scaffold.

References

  • Cui, L., et al. "Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis." Journal of Medicinal Chemistry (ACS). 1[1].

  • "Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells." PMC, NIH. 2[2].

  • "Fluorescent Probes for Live Cell Thiol Detection." PMC, NIH. 3[3].

Sources

preventing hydrolysis of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium during storage

Author: BenchChem Technical Support Team. Date: March 2026

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Technical Support Center: 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support guide for 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

The stability of your reagents is paramount to the reproducibility and validity of your research. 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, a molecule featuring a positively charged pyridinium ring and an electrophilic α,β-unsaturated ketone (enone) system, requires specific handling to prevent degradation. This guide offers a comprehensive overview of potential stability issues, with a primary focus on preventing hydrolysis, and provides validated protocols for storage and quality control.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium and why is it susceptible to hydrolysis?

A1: This compound possesses two key structural features that dictate its reactivity: a quaternary N-methylpyridinium salt and an enone functional group. The pyridinium moiety makes the compound highly polar and water-soluble.[1] The enone system, an α,β-unsaturated ketone, is the primary site of instability. The electron-withdrawing effect of the pyridinium ring makes the terminal carbon of the double bond (the β-carbon) highly electrophilic and susceptible to nucleophilic attack by water. This can lead to a Michael-type addition of water across the double bond, followed by potential retro-Aldol cleavage, ultimately breaking down the molecule.

Q2: What are the likely degradation products if hydrolysis occurs?

A2: The primary hydrolysis pathway involves the breakdown of the enone side chain. Upon nucleophilic attack by water, the compound can ultimately cleave to form 1,4-dimethylpyridinium and other small carbonyl-containing fragments. Identifying these degradation products is key to monitoring sample integrity. For instance, in related pyridinium compounds, cleavage of side chains is a known degradation route.[2]

Q3: What are the optimal storage conditions for the solid compound?

A3: To minimize hydrolysis and other degradation pathways, the solid compound should be stored under stringent conditions. For long-term storage, it is recommended to keep the material at -20°C or -80°C in a tightly sealed, amber-colored vial.[3] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen. Pyridinium compounds can be hygroscopic, meaning they readily absorb moisture from the air, which makes a dry, inert atmosphere critical.[1]

Q4: How should I prepare and store stock solutions of this compound?

A4: Stock solutions are significantly more prone to degradation than the solid material.

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.[3] Avoid protic solvents like water or methanol for long-term storage.

  • Preparation: Always prepare stock solutions fresh for each experiment if possible. If you must store them, prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Flash-freeze the aliquots and store them at -80°C in tightly sealed vials.[3] Do not store solutions for more than one month without re-validating their purity.

Q5: How can I analytically detect if my sample has undergone hydrolysis?

A5: The most reliable method for assessing the purity of your compound and detecting degradation is High-Performance Liquid Chromatography (HPLC), preferably coupled with a UV detector.[4][5] Hydrolysis will result in a decrease in the area of the main peak corresponding to the parent compound and the appearance of new, typically more polar, peaks with shorter retention times. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine their molecular weights.[6][7]

Q6: Are there any visual indicators of compound degradation?

A6: While not a substitute for analytical validation, visual inspection can be a useful first indicator. A change in color (e.g., from a pale yellow to a darker brown) or a change in the physical state of the solid (e.g., clumping or becoming sticky) can suggest the uptake of water and potential degradation. If any visual changes are observed, the compound's purity should be immediately verified using an analytical technique like HPLC.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Compound Degradation: The most common cause is the hydrolysis of the stock solution, leading to a lower effective concentration of the active compound.Prepare a fresh stock solution from the solid material stored under recommended conditions. Validate the concentration and purity of the new stock solution via HPLC-UV before use.[3]
The solid compound has changed color or appears clumpy. Moisture Absorption: The vial was not sealed properly, was stored in a humid environment, or was opened at room temperature, causing condensation.Discard the compromised vial. When removing a new vial from cold storage, allow it to equilibrate to room temperature for at least 30-60 minutes in a desiccator before opening to prevent moisture condensation.
Analytical data (HPLC, LC-MS) shows multiple unexpected peaks. Hydrolysis or Photodegradation: The compound has degraded either in storage or during the experimental/analytical procedure.Review your storage and handling procedures against the protocols in this guide. Ensure solutions are protected from light by using amber vials or covering them with foil.[3] The compound may also be unstable under certain pH conditions, so ensure buffers are within a neutral and compatible range.

Visualizing the Challenge: Hydrolysis and Prevention

To better understand the chemical vulnerability and the workflow to prevent it, the following diagrams illustrate the key concepts.

HydrolysisMechanism cluster_compound 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium cluster_reagents Reactants cluster_products Degradation Products Compound Pyridinium-CH=CH-C(O)-CH₃ Intermediate Unstable Adduct Compound->Intermediate Nucleophilic Attack (Michael Addition) Water H₂O (Moisture) Water->Intermediate Product1 1,4-Dimethylpyridinium Product2 Carbonyl Fragments Intermediate->Product1 Cleavage Intermediate->Product2 Cleavage

Caption: Simplified mechanism of hydrolysis.

StorageWorkflow Receive Receive Solid Compound Equilibrate Equilibrate to RT in Desiccator Receive->Equilibrate Inert Flush with Inert Gas (Ar or N₂) Equilibrate->Inert PrepSolution Prepare Fresh Stock (Anhydrous DMSO) Equilibrate->PrepSolution StoreSolid Store Solid at -80°C (Tightly Sealed, Amber Vial) Inert->StoreSolid Long-Term Storage StoreSolid->Equilibrate For Use Aliquot Create Single-Use Aliquots PrepSolution->Aliquot Use Use in Experiment PrepSolution->Use Immediate Use StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution StoreSolution->Use Thaw Once

Caption: Recommended workflow for storage and handling.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Upon receipt, immediately place the manufacturer-sealed vial in a -20°C or -80°C freezer.

  • When ready to use, transfer the vial to a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes. This step is critical to prevent atmospheric moisture from condensing on the cold solid.

  • In a glove box or under a gentle stream of inert gas (argon or nitrogen), quickly weigh the desired amount of the compound.

  • For the remaining solid, flush the vial with inert gas, securely recap, seal the cap with paraffin film, and return it to the -80°C freezer.

Protocol 2: Preparation and Storage of Stock Solutions
  • Use only high-purity, anhydrous grade DMSO or another suitable aprotic solvent.

  • Add the anhydrous solvent to the pre-weighed solid to achieve the desired concentration. Ensure complete dissolution by vortexing.

  • If the solution is for immediate use, proceed with your experiment. Protect it from light.

  • If storing, immediately dispense the solution into single-use aliquots in amber, screw-cap cryovials.

  • Flash-freeze the aliquots (e.g., in a dry ice/acetone bath or liquid nitrogen) and transfer them to a -80°C freezer for long-term storage.

Protocol 3: Quality Control Analysis by HPLC-UV

This protocol provides a general method to assess purity. Specific parameters may need optimization.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength, but 254 nm is a common starting point for aromatic compounds.

  • Injection Volume: 10 µL

  • Analysis: Prepare a dilute sample of your stock solution. A pure sample should yield a single major peak. The appearance of additional peaks, especially at earlier retention times, indicates the presence of more polar degradation products.

By adhering to these guidelines, you can ensure the chemical integrity of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, leading to more reliable and reproducible experimental outcomes.

References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Vaida, V., et al. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Applied and Environmental Microbiology, 86(15).
  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Balucani, N., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 11(8), 844.
  • Kallitsis, I., et al. (2013). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 3(38), 17354-17364.
  • Raczynska, E. D., et al. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Journal of Molecular Modeling, 19(10), 4551-4561.
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
  • University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]

  • Johnson, C. R., et al. (2003). Synthesis and unusual stability of pyridine and n-methyl pyridinium 1,3-dioxolanes.
  • Defense Technical Information Center. (n.d.). Synthesis and Reactivity of 1-Methyl-e-Ethynylpyridinium Triflate. Retrieved from [Link]

  • Li, Z-L., et al. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.
  • Ali, S., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2619.
  • Uzzan, S., et al. (2019). Analytical methods used to quantify isoflavones in cow's milk: a review. Dairy, 1(1), 23-40.
  • Ball-Jones, M. P., & Davies, P. W. (2018). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 95, 112-132.
  • Pellis, A., et al. (2021).
  • Fun, H-K., et al. (2010). 1-Methyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridinium iodide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o651-o652.
  • Li, Y., et al. (2023).
  • Kürümoğlu, Ş., et al. (2023). Degradation Pathway Estimation of Pesticide Molecule by Molecular Modeling. Journal of Balkan Science and Technology, 2(1), 1-7.
  • Fun, H-K., et al. (2010). 1-Methyl-4-[(1E,3E)-4-phenyl-buta-1,3-dien-yl]pyridinium iodide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o651–o652.
  • D'Auria, M., et al. (2021). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. Molecules, 26(12), 3537.
  • Johnson, C. R., et al. (2003). Synthesis and unusual stability of pyridine and n-methyl pyridinium 1,3-dioxolanes.
  • ResearchGate. (2014). What's the best way to verificate a correct hydrolysis of proteins? Retrieved from [Link]

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purification techniques for removing impurities from 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating and purifying this polar organic salt. We will address frequently encountered issues through a series of troubleshooting guides and FAQs, providing not just protocols, but the scientific reasoning behind them.

General Purification Strategy

The purification of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, a polar pyridinium salt, requires careful consideration of its chemical properties. The permanent positive charge on the pyridinium nitrogen makes the molecule highly polar and generally water-soluble, while the vinyl ketone moiety introduces potential reactivity and instability. The optimal purification strategy often involves a multi-step approach, starting with crude purification techniques and progressing to high-resolution methods if necessary.

start Crude Product (Post-Synthesis) wash Washing / Trituration (Remove bulk soluble impurities) start->wash recrystallization Recrystallization (Primary purification for solids) wash->recrystallization chromatography Chromatography (For challenging separations) recrystallization->chromatography If Impurities Persist pure_product Pure Product (Verify by NMR, LC-MS, etc.) recrystallization->pure_product If Purity is Sufficient chromatography->pure_product

Caption: General purification workflow for the target compound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium.

Q1: What are the most likely impurities in my crude sample?

A1: The impurities will largely depend on the synthetic route. For a typical N-alkylation of a pyridine precursor, common impurities include:

  • Unreacted Starting Materials: The parent pyridine derivative and the methylating agent (e.g., methyl iodide, methyl triflate).

  • Reaction Solvents: Residual solvents from the synthesis (e.g., ethanol, acetonitrile).[1]

  • Side-Reaction Products: The vinyl ketone moiety is an electrophilic Michael acceptor and can react with nucleophiles. It can also potentially polymerize, especially under heat or light.[2][3]

  • Colored Impurities: Zincke reactions, if used for synthesis, can produce colored byproducts like 2,4-dinitroaniline.[1]

Q2: My product is a dark, oily substance instead of a solid. What happened?

A2: The oily nature of your crude product is likely due to the presence of significant impurities or residual solvent which depress the melting point and inhibit crystallization.[4] Highly colored impurities can also contribute to this. It is also possible that the compound is hygroscopic and has absorbed atmospheric moisture. Before attempting purification, try removing all volatile components under high vacuum.

Q3: Is 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium stable? How should I store it?

A3: As a vinyl ketone, the compound is susceptible to polymerization and degradation, particularly when exposed to heat, light, or basic conditions.[3] As a salt, it may also be hygroscopic. For long-term storage, it is recommended to keep the purified solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C).

Troubleshooting Guide 1: Recrystallization

Recrystallization is the most effective and common method for purifying solid pyridinium salts.[1][] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6]

Problem 1: My compound will not crystallize from solution.
Possible CauseSolution & Scientific Rationale
Supersaturation Not Achieved The solution may be too dilute. Action: Gently heat the solution to evaporate some of the solvent and re-cool. This increases the concentration to the point of supersaturation required for crystal nucleation.[7]
Lack of Nucleation Sites Crystal growth requires an initial "seed" to start. Action 1 (Seeding): Add a tiny crystal of the pure product to the cooled solution.[8] Action 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[4]
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures. Action: Choose a different solvent or a binary solvent system. The ideal solvent dissolves the compound when hot but has very low solubility when cold.[9]
Inhibitory Impurities Tarry or viscous impurities can coat the molecules, preventing them from aligning into a crystal lattice.[8] Action: Try to remove these impurities first by washing the crude material or by passing a concentrated solution through a small plug of silica or alumina.
Problem 2: The compound "oils out" instead of crystallizing.

This occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture). The compound comes out of solution as a liquid instead of a solid.[7]

Possible CauseSolution & Scientific Rationale
Cooling Too Rapidly Rapid cooling does not give the molecules enough time to orient themselves into an ordered crystal lattice. Action: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Insulating the flask can help slow the cooling process.[7]
Solvent Polarity Mismatch The solvent may be too non-polar for a highly polar salt. Action: Add a small amount of a more polar "co-solvent" in which the compound is more soluble. Re-heat to dissolve the oil, and then cool slowly. For this compound, a system like ethanol/ethyl acetate or isopropanol/diethyl ether might be effective.
Experimental Protocol: Binary Solvent Recrystallization
  • Solvent Selection: Identify a "soluble" solvent (e.g., methanol, ethanol) and an "anti-solvent" (e.g., ethyl acetate, diethyl ether, hexane). The compound should be soluble in the first and insoluble in the second.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent needed to fully dissolve the solid.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, or if you used activated charcoal to remove colored impurities, perform a hot gravity filtration to remove them.[8]

  • Precipitation: While the solution is still warm, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point).

  • Re-dissolution: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry under vacuum.[6]

Troubleshooting Guide 2: Column Chromatography

Due to the charged and highly polar nature of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, standard normal-phase chromatography on silica gel is often problematic. The polar compound can bind irreversibly to the acidic silica surface, leading to poor recovery and significant tailing.[10][11]

Problem: My compound streaks badly or will not elute from a silica gel column.

start Compound Streaks/ Sticks on Silica cause1 Strong Polar Interaction (Ionic compound on acidic silica) start->cause1 solution1 Switch Stationary Phase cause1->solution1 solution2 Modify Mobile Phase cause1->solution2 sub_sol1a Reverse-Phase (C18) solution1->sub_sol1a sub_sol1b HILIC solution1->sub_sol1b sub_sol1c Alumina (Neutral/Basic) solution1->sub_sol1c sub_sol2a Add Polar Modifier (e.g., Methanol, Acetic Acid) solution2->sub_sol2a sub_sol2b Use Ion-Pairing Agent (e.g., Triethylamine for C18) solution2->sub_sol2b

Caption: Decision tree for troubleshooting chromatography issues.

Recommended Chromatographic Techniques
TechniqueStationary PhaseMobile Phase PrincipleBest For
Reverse-Phase (RP) Non-polar (e.g., C18-silica)Polar mobile phase (e.g., water/acetonitrile or water/methanol). Elution strength increases with the percentage of the organic solvent.Separating the target compound from less polar impurities. A polar-endcapped C18 column is often required to prevent "hydrophobic collapse" in highly aqueous mobile phases.[12][13]
Hydrophilic Interaction (HILIC) Polar (e.g., amine- or diol-bonded silica)High-organic mobile phase (e.g., >80% acetonitrile) with a small amount of aqueous buffer. Water is the "strong" solvent.[11][14]Retaining and separating very polar compounds that show little or no retention in reverse-phase. This is often the most suitable method for pyridinium salts.[11]
Ion-Exchange (IEX) Charged stationary phase (e.g., DEAE Sephadex)Mobile phase with a salt gradient or pH gradient to elute the charged analyte.Purifying ionic compounds from neutral or differently charged impurities.[15]
Experimental Protocol: HILIC Method Development
  • Column Selection: Choose a HILIC column (e.g., an amine- or diol-bonded phase).

  • Mobile Phase Preparation:

    • Solvent A: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0).

    • Solvent B: Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 90:10 acetonitrile:water) to ensure good peak shape.[11]

  • Gradient Scouting:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of the polar analyte.

    • Run a linear gradient to a lower organic percentage (e.g., 50% B) over 15-20 minutes.

    • Hold at the final conditions for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for at least 10 column volumes.[11]

  • Optimization: Based on the scouting run, adjust the gradient slope, initial/final solvent percentages, and pH to achieve the best separation between your target compound and its impurities.

References
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
  • Column chromatography. (n.d.). Columbia University.
  • Mitigating side reactions in pyridinium salt synthesis. (2025). BenchChem.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). BenchChem.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.
  • What type of column chromatography for highly polar compounds? (2024, July 31). Reddit.
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (2025, December). BenchChem.
  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (n.d.). PMC.
  • Recrystallization Techniques. (n.d.). BOC Sciences.
  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). Semantic Scholar.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • 3.6F: Troubleshooting. (2022, April 07). Chemistry LibreTexts.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Purification. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Simson Pharma.
  • Organic Chemistry. (n.d.). LabArchives.
  • Methyl vinyl ketone. (n.d.). Wikipedia.
  • METHYL VINYL KETONE. (n.d.). CAMEO Chemicals, NOAA.

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Technical Support Center: Minimizing Photobleaching of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is a specialized styryl-pyridinium derivative. Its molecular architecture features an electron-withdrawing cationic pyridinium ring conjugated to an


-unsaturated ketone (enone). While this push-pull dipole makes it an exceptional1[1], the extended polyene/enone bridge is notoriously susceptible to photo-oxidation. Furthermore, the enone moiety acts as a potent Michael acceptor, making it highly reactive toward nucleophiles. This guide provides field-proven, mechanistically grounded strategies to minimize signal loss through both optical optimization and chemical preservation.
Part 1: Mechanistic Troubleshooting & FAQs

Q1: My fluorescence signal fades within seconds of continuous laser exposure. What is the exact mechanism of this rapid photobleaching? A1: The rapid fading is driven by triplet-state photo-oxidation. When the pyridinium-enone probe is excited, a fraction of the molecules undergo intersystem crossing from the singlet excited state (


) to the triplet state (

). In this long-lived state, the probe transfers energy to molecular oxygen, generating highly reactive singlet oxygen (

) and other reactive oxygen species (ROS). These ROS aggressively attack the electron-rich conjugated double bond of the 3-oxobut-1-en-1-yl group, cleaving the

-conjugation and irreversibly destroying the 2[2].

Q2: I added a standard antifade mounting medium to my fixed cells, but the fluorescence completely disappeared before I even turned on the microscope. What happened? A2: You have likely experienced chemical quenching, not photobleaching. The (1E)-3-oxobut-1-en-1-yl group is a classic 3[3]. Many commercial and homebrew antifade reagents rely on nucleophilic oxygen scavengers—specifically thiols (e.g.,


-mercaptoethanol, DTT) or primary/secondary amines (e.g., DABCO). These nucleophiles undergo a rapid Michael addition across your probe's enone double bond. This reaction breaks the conjugation with the pyridinium ring, instantly and permanently quenching the fluorescence. You must strictly avoid nucleophilic antifades. 

Q3: If I cannot use standard nucleophilic antifades, how can I chemically protect the probe? A3: You must use non-nucleophilic, enzymatic oxygen scavenging systems or specific steric antioxidants. We recommend the GLOX system (Glucose Oxidase and Catalase) combined with 4[4] for live cells. Trolox (a water-soluble vitamin E analog) quenches both singlet oxygen and triplet state fluorophores without reacting with the Michael acceptor. For fixed tissues, use commercial non-nucleophilic polymerizing media like 5[5].

Q4: How should I optimize my confocal acquisition settings to preserve the signal? A4: Adopt a "Diffuse Light Delivery" approach. Reduce your laser power to the absolute minimum (e.g., <5%) and compensate by increasing the detector gain (e.g., GaAsP PMT or avalanche photodiode gain). Furthermore, utilize 6[6] if your hardware supports it; microsecond dark intervals allow the fluorophore's triplet state to relax back to the ground state before reacting with oxygen, significantly extending the probe's half-life.

Part 2: Quantitative Antifade Compatibility Matrix

To prevent accidental chemical quenching, consult the following table before selecting a mounting medium or imaging buffer for 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium.

Antifade ReagentMechanism of ActionNucleophilicity (Risk)Relative Probe Half-LifeCompatibility
None (Buffer only) N/ALow1x (Baseline)Control

-Mercaptoethanol
Thiol-based reducing agentExtremely High 0x (Instant Quench)Incompatible
DABCO Amine-based triplet quencherHigh < 0.1x (Rapid Quench)Incompatible
ProLong Gold/Glass Polymerizing non-nucleophilicLow15x - 20xHighly Recommended
GLOX + Trolox Enzymatic

depletion + Antioxidant
Low25x - 30xHighly Recommended
Part 3: Self-Validating Experimental Protocol

This protocol utilizes a GLOX/Trolox system to protect the probe from photo-oxidation while completely avoiding nucleophilic degradation.

Step 1: Probe Loading and Baseline Validation

  • Incubate live cells with 1-5 µM of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium in standard imaging buffer (e.g., HBSS) for 30 minutes at 37°C.

  • Wash 3x with warm HBSS.

  • Validation Checkpoint: Immediately image a control well under low laser power (1%) to establish the baseline fluorescence intensity before applying any antifade.

Step 2: Preparation of Non-Nucleophilic Antifade (GLOX + Trolox)

  • Prepare a 100x Trolox stock (100 mM) in DMSO.

  • Prepare a GLOX stock solution: 40 mg/mL Glucose Oxidase and 10 mg/mL Catalase in PBS.

  • In your final imaging buffer (containing 0.4% glucose), add GLOX to a final concentration of 1% v/v, and Trolox to a final concentration of 1 mM.

  • Validation Checkpoint: Apply the GLOX/Trolox buffer to the cells and image immediately. The fluorescence intensity should match the baseline established in Step 1. If the signal drops by >50%, suspect nucleophilic contamination in your buffer components.

Step 3: Hardware Optimization

  • Set the excitation laser (typically 488 nm or 561 nm depending on the exact solvatochromic shift) to

    
     5% power.
    
  • Increase the PMT/detector gain to achieve a dynamic range where the brightest pixels are just below saturation.

  • If available, enable line-sequential scanning with microsecond delays (strobe illumination) to allow triplet-state relaxation.

  • Validation Checkpoint: Run a 10-frame time-lapse. The fluorescence intensity should decay by less than 5% across the acquisition window.

Part 4: System Visualizations
Diagram 1: Mechanisms of Signal Loss

Mechanism Probe Pyridinium-Enone (Active Probe) Excited Singlet State (S1) Probe->Excited Excitation Quenched Chemically Quenched (Michael Adduct) Probe->Quenched Michael Addition Excited->Probe Emission Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing ROS Singlet Oxygen Triplet->ROS O2 Interaction Bleached Photobleached (Cleaved Polyene) ROS->Bleached Photo-oxidation Nucleophile Nucleophilic Antifade (e.g., DABCO, BME) Nucleophile->Quenched Attack on Enone

Mechanisms of signal loss: Photo-oxidation via ROS vs. chemical quenching via Michael addition.

Diagram 2: Optimized Imaging Workflow

Workflow Step1 1. Probe Incubation Label cells & establish baseline Step2 2. Antifade Selection Avoid all amines/thiols Step1->Step2 Step3 3. Apply GLOX/Trolox Enzymatic oxygen scavenging Step2->Step3 Step4 4. Hardware Tuning Minimize laser, maximize gain Step3->Step4 Step5 5. Image Acquisition Capture with pulsed illumination Step4->Step5

Step-by-step workflow for the stable fluorescence imaging of pyridinium-enone probes.

References
  • Fluorescent Probes for Live Cell Thiol Detection. PMC - NIH.
  • Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons. Journal of Neuroscience.
  • Minimising photodamage during fluorescence microscopy with LED illumin
  • Photobleaching in Live Cell Imaging. Biocompare.
  • Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. RSC Publishing.
  • Preferential Mitochondrial Localization of a Goniothalamin Fluorescent Deriv

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resolving aggregation issues of pyridinium salts in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common but frustrating supramolecular challenge: the spontaneous aggregation of pyridinium salts in organic solvents.

Pyridinium salts are highly prone to aggregation due to a combination of strong electrostatic interactions (ion-pairing) and non-covalent


 stacking between their planar heteroaromatic rings[1][2]. While this phenomenon is sometimes intentionally engineered to achieve Aggregation-Induced Emission (AIE) in materials science[3], it is usually detrimental in synthetic chemistry, drug development, and analytical characterization, leading to poor solubility, reaction stalling, and severe NMR line broadening.

This guide is designed to help you diagnose the root cause of your aggregation issues and implement field-proven, self-validating protocols to resolve them.

Diagnostic Workflow: Resolving Pyridinium Aggregation

G Start Observation: Precipitation / NMR Broadening Diag1 Is the solvent low-polarity (e.g., DCM, Toluene, MeCN)? Start->Diag1 Sol1 Shift Dielectric Constant: Add polar aprotic (DMSO) or protic (MeOH) co-solvents Diag1->Sol1 Yes Diag2 Is the counter-ion a halide (Cl-, Br-, I-)? Diag1->Diag2 No End Validate Monomeric State (via DLS or 1H-NOESY NMR) Sol1->End Sol2 Perform Counter-ion Metathesis (Exchange to Tf2N- or BF4-) Diag2->Sol2 Yes Diag3 Is the pyridinium core highly planar/unsubstituted? Diag2->Diag3 No Sol2->End Sol3 Introduce Steric Bulk: Alkyl chains to drive C-H...π lattice disruption Diag3->Sol3 Yes Sol3->End

Fig 1: Step-by-step decision matrix for diagnosing and resolving pyridinium salt aggregation.

Troubleshooting FAQs

Q1: My pyridinium salt precipitates or forms a gel in dichloromethane (DCM). Why does this happen, and how do I fix it? The Causality: In apolar or low-polarity solvents like DCM, free ions are thermodynamically unstable. Pyridinium salts undergo asymmetric ion-pair association, forming higher-order "sandwich-type" aggregates (e.g., cation-anion-cation clusters)[4][5]. This is driven by the lack of solvent dielectric shielding, forcing the planar pyridinium rings to stack to minimize energy. The Solution: You must disrupt the ion-pairing. If your downstream application permits, switch to a solvent with a higher dielectric constant and strong hydrogen-bond accepting capabilities, such as DMSO or DMF. If you must use DCM, you need to perform a counter-ion metathesis (see Protocol 1) to replace hard, densely charged halides with bulky, charge-diffuse anions like Bis(trifluoromethanesulfonyl)imide (


) or Hexafluorophosphate (

).

Q2: I am observing severe line broadening and missing signals in my


 NMR spectra, even though the compound appears dissolved. Is my compound degrading? 
The Causality:  It is highly likely your compound is not degrading but is existing in a dynamic equilibrium between monomeric and aggregated states (H-aggregates or J-aggregates) on the NMR timescale[6][7]. This intermediate exchange rate causes the relaxation time (

) to shorten drastically, broadening the peaks. Dynamic Light Scattering (DLS) will often reveal sub-visible colloidal aggregates in these "clear" solutions[1][2]. The Solution: Dilute the sample significantly (e.g., from 10 mM down to 1 mM or lower) and heat the NMR probe to 50°C. The increased thermal energy will shift the equilibrium toward the monomeric state, sharpening the signals. Alternatively, add 5-10% CD3OD to your CDCl3 or CD3CN sample to competitively disrupt

stacking.

Q3: How can I chemically modify my pyridinium system to permanently improve solubility without altering the core electronic properties of the chromophore/pharmacophore? The Causality: The solid-state and solution-phase aggregation of pyridiniums is dictated by their crystal lattice energy. By introducing specific structural motifs, you can intentionally create internal steric clashes. Recent studies demonstrate that introducing bulky alkyl groups (like p-tolyl or dodecyl chains) generates C-H···


 interactions that physically disrupt the tight electrostatic and 

interactions between the pyridinium cations and their counter-ions[8]. The Solution: N-alkylate the pyridine core with branched or long aliphatic chains (e.g., 2-ethylhexyl or octyl groups) instead of simple methyl groups. This structural modification acts as an internal "bumper," preventing the planar faces of the pyridinium rings from approaching within the van der Waals radii required for stacking (typically ~3.5 Å)[8][9].

Quantitative Data: Counter-Ion Effects on Aggregation

The choice of counter-ion is the single most powerful variable you control. Below is a synthesized comparison matrix of how different counter-ions affect pyridinium aggregation and solubility in organic media[3][10][11].

Counter-IonStructure / TypeSolvation in Organics

Stacking Stabilization
Recommended Use Case
Chloride (

)
Hard, sphericalVery Poor (DCM, THF)ModerateAqueous applications only.
Perchlorate (

)
TetrahedralModerate (MeCN)High (Promotes AIE)Avoid if trying to resolve aggregation. Enhances solid-state luminescence[3].
Tetrafluoroborate (

)
Symmetrical, diffuseGood (MeCN, Acetone)LowGeneral organic synthesis, electrochemistry.
Triflimide (

)
Bulky, highly diffuseExcellent (DCM, Toluene)Very Low (Disrupts lattice)Best for breaking aggregates and maximizing organic solubility.

Standard Operating Procedure (SOP): Counter-Ion Metathesis

To permanently resolve halide-induced aggregation in organic solvents, use this self-validating biphasic metathesis protocol to exchange a halide for a lipophilic


 anion.

Materials Required:

  • Pyridinium Halide salt (Starting Material)

  • Lithium bis(trifluoromethanesulfonyl)imide (

    
    )
    
  • Deionized Water & Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the pyridinium halide in a minimum volume of deionized water. Note: If the starting material is water-insoluble, use a 1:1 mixture of Methanol:Water.

  • Ion Addition: In a separate vial, dissolve 1.5 equivalents of

    
     in deionized water.
    
  • Metathesis: Dropwise, add the

    
     solution to the stirring pyridinium solution at room temperature.
    
  • Observation (Self-Validation): You should immediately observe the precipitation of a milky-white or oily substance. This is the new, highly hydrophobic pyridinium-

    
     salt crashing out of the aqueous phase. Causality: The disruption of the hydration sphere by the bulky 
    
    
    
    anion renders the complex water-insoluble.
  • Extraction: Add an equal volume of DCM to the flask. Stir vigorously for 10 minutes. The precipitate will seamlessly dissolve into the lower DCM organic layer.

  • Washing: Separate the DCM layer using a separatory funnel. Wash the organic layer three times with deionized water to remove residual

    
     and excess 
    
    
    
    .
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure to yield the monomeric, highly organic-soluble pyridinium salt.
    

References

  • Aggregation phenomena in photobicyclised pyridinium salts. New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. PMC. Available at:[Link]

  • Highly Nucleophilic Pyridinamide Anions in Apolar Organic Solvents due to Asymmetric Ion Pair Association. Journal of the American Chemical Society. Available at:[Link]

  • Aggregation induced emission by pyridinium–pyridinium interactions. RSC Advances. Available at:[Link]

  • Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. RSC Advances. Available at:[Link]

  • C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate. Available at:[Link]

  • Poly(pyridinium salt)s Containing 9,9-Bis(4-aminophenyl)fluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. MDPI. Available at:[Link]

  • Regulation of π···π Stacking Interactions in Small Molecule Cocrystals and/or Salts for Physiochemical Property Modulation. ACS Publications. Available at:[Link]

Sources

identifying side products in the synthesis of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Author: BenchChem Technical Support Team. Date: March 2026

Here is the structured technical support guide:

Introduction

Welcome to the technical support center for the synthesis of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. The formation of this pyridinium salt, a derivative with potential applications due to its reactive enone moiety and charged pyridinium head, often involves side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting guides, FAQs, and detailed analytical protocols to help you identify, understand, and mitigate the formation of common side products.

Frequently Asked Questions (FAQs): Understanding the Synthesis & Potential Issues

This section addresses the most common questions regarding the synthetic pathway and the origin of impurities.

Q1: What is the standard synthetic route for this compound, and what are the critical steps?

A1: The synthesis is typically a two-step process involving a base-catalyzed condensation followed by N-alkylation.

  • Step 1: Claisen-Schmidt Condensation. The first step involves the reaction of 4-acetylpyridine with an appropriate aldehyde, typically formaldehyde or its equivalent, under basic conditions. However, the target structure, 4-[(1E)-3-oxobut-1-en-1-yl]pyridine, is more reliably synthesized via the condensation of 4-pyridinecarboxaldehyde and acetone .[1][2] This reaction forms the α,β-unsaturated ketone (chalcone) backbone. The choice of base (e.g., NaOH, KOH) and solvent (e.g., ethanol) is critical to promote the desired condensation while minimizing side reactions.

  • Step 2: N-Methyl Quaternization. The nitrogen atom of the pyridine ring in the chalcone intermediate is nucleophilic and is alkylated in the second step. This is typically achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂)SO₄) in a suitable solvent such as ethanol or acetone.[3][4] This step yields the final pyridinium salt.

Synthetic_Workflow Start Starting Materials: 4-Pyridinecarboxaldehyde Acetone Methyl Iodide Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 Base (NaOH) Solvent (EtOH) Intermediate Intermediate: 4-[(1E)-3-oxobut-1-en-1-yl]pyridine Step1->Intermediate Step2 Step 2: N-Methyl Quaternization Intermediate->Step2 CH₃I Solvent (Acetone) Product Final Product: 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Step2->Product

Caption: Overall synthetic workflow for the target pyridinium salt.
Q2: I'm observing multiple spots on my TLC after the Claisen-Schmidt condensation step. What are the likely side products?

A2: The basic conditions required for the Claisen-Schmidt condensation can promote several parallel or subsequent reactions. The most common side products originating from this step are:

  • Acetone Self-Condensation Products: Acetone can undergo self-condensation to form diacetone alcohol, which can then dehydrate to form mesityl oxide. This is a very common side reaction if reaction temperature or base concentration is too high.

  • Double Addition Product: Two molecules of 4-pyridinecarboxaldehyde can react with one molecule of acetone, resulting in a symmetrical 1,5-dicarbonyl analogue: 1,5-di(pyridin-4-yl)penta-1,4-dien-3-one. This is favored by a higher aldehyde-to-acetone molar ratio.

  • Michael Addition Product: The enolate of acetone can act as a Michael nucleophile and add to the α,β-unsaturated ketone product. This leads to the formation of a 1,5-dicarbonyl compound, 4-(pyridin-4-yl)pentane-2,4-dione.

  • Cannizzaro Reaction Products: Since 4-pyridinecarboxaldehyde has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, leading to its disproportionation into 4-pyridinemethanol and 4-pyridinecarboxylic acid.

Side_Reactions_Step1 cluster_side Potential Side Reactions Aldehyde 4-Pyridine- carboxaldehyde Main_Rxn Desired Condensation Aldehyde->Main_Rxn Double_Add Double Addition Aldehyde->Double_Add Cannizzaro Cannizzaro Reaction Aldehyde->Cannizzaro [strong base] Acetone Acetone Acetone->Main_Rxn Self_Cond Acetone Self-Condensation Acetone->Self_Cond Acetone->Double_Add Michael_Add Michael Addition Acetone->Michael_Add [enolate] Desired_Product 4-[(1E)-3-oxobut-1-en-1-yl]pyridine Main_Rxn->Desired_Product Desired_Product->Michael_Add [enolate] MesitylOxide Mesityl Oxide Self_Cond->MesitylOxide Double_Prod 1,5-di(pyridin-4-yl)penta- 1,4-dien-3-one Double_Add->Double_Prod Michael_Prod 1,5-Dicarbonyl Adduct Michael_Add->Michael_Prod Cannizzaro_Prods 4-Pyridinemethanol & 4-Pyridinecarboxylic acid Cannizzaro->Cannizzaro_Prods

Caption: Common side reactions during the Claisen-Schmidt condensation step.
Q3: My final product after methylation is impure. What are the common impurities from this quaternization step?

A3: Impurities at this stage usually fall into two categories:

  • Unreacted Starting Material: The most common impurity is the unreacted chalcone intermediate, 4-[(1E)-3-oxobut-1-en-1-yl]pyridine. This indicates incomplete methylation, which can be caused by insufficient methylating agent, low reaction temperature, or short reaction time.

  • Degradation Products: Pyridinium salts, especially those with electron-withdrawing groups, can be susceptible to degradation.[5] The enone system is a Michael acceptor and could potentially react with nucleophiles present in the mixture (e.g., the iodide counter-ion or solvent impurities) under prolonged heating, leading to complex mixtures.

Q4: My reaction mixture turns into a dark, tar-like substance. What causes this and how can I prevent it?

A4: The formation of dark, polymeric, or tar-like materials is a common issue in base-catalyzed condensation reactions.[6]

  • Causality: This is often attributed to uncontrolled polymerization of the starting materials or intermediates. The enolate of acetone and the aldehyde can undergo multiple, non-specific condensation reactions, especially if the reaction is too exothermic or the base concentration is too high. The product itself, being a conjugated system, can also be prone to polymerization under harsh conditions.

  • Prevention & Mitigation:

    • Control Temperature: Run the reaction at a lower temperature, using an ice bath to manage any exotherm.

    • Slow Reagent Addition: Add the base or one of the reactants dropwise to maintain better control over the reaction rate.

    • Optimize Base Concentration: Use the minimum effective concentration of the base. An excessively strong or concentrated base accelerates side reactions.

    • Dilution: Performing the reaction in a more dilute solution can help dissipate heat and reduce the frequency of intermolecular side reactions.[7]

Troubleshooting Guide: Identification & Characterization

This section provides practical protocols for identifying specific side products using common analytical techniques.

Issue 1: Unexpected Peaks in ¹H NMR Spectrum

The chemical environment of the pyridinium cation is highly sensitive, leading to characteristic downfield shifts for the ring protons due to the positive charge on the nitrogen.[4][8] This feature can be used to distinguish the product from unreacted starting material and other byproducts.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Product and Potential Side Products

Compound/FragmentKey ProtonsExpected Chemical Shift (ppm)Rationale & Notes
Product Cation Pyridinium α-H (H2, H6)8.8 - 9.2Highly deshielded by adjacent N⁺. Appears as a doublet.[8][9]
Pyridinium β-H (H3, H5)8.0 - 8.4Less deshielded than α-H. Appears as a doublet.
Vinylic α-H (-CH=CH-)7.5 - 7.9Deshielded by pyridinium ring and carbonyl.
Vinylic β-H (-CH=CH-)6.8 - 7.2Coupled to vinylic α-H.
N-Methyl (-N⁺-CH₃)~4.3Singlet, deshielded by the positive charge.
Unreacted Chalcone Pyridine α-H (H2, H6)8.6 - 8.8Less downfield compared to the pyridinium salt.
Pyridine β-H (H3, H5)7.4 - 7.6Significantly upfield from the pyridinium salt.
Mesityl Oxide Vinylic H~6.1Singlet or multiplet.
Methyl groups~2.1 and ~1.9Two distinct singlets.
4-Pyridinemethanol Methylene (-CH₂OH)~4.7Singlet. The OH proton may be broad or exchangeable.
Double Addition Prod. Pyridine Rings8.6 - 8.8 & 7.4 - 7.6Similar to unreacted chalcone.
Vinylic Protons~7.0 - 7.8Complex multiplet pattern.
  • Standard Spectrum Acquisition:

    • Dissolve the crude or purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as pyridinium salts are often soluble in polar solvents).

    • Acquire a standard ¹H NMR spectrum. Compare the observed peaks with the expected values in Table 1. Pay close attention to the integration ratios, especially between the N-methyl signal and the aromatic signals, to check for unreacted chalcone.

  • D₂O Shake for Labile Protons:

    • If you suspect alcohol impurities (like 4-pyridinemethanol) or aldol addition products, perform a D₂O exchange experiment.

    • After acquiring the initial spectrum, add a few drops of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

    • The disappearance of a peak (e.g., from an -OH group) confirms the presence of an exchangeable proton.[8]

  • 2D NMR for Structural Confirmation:

    • If the spectrum is complex, run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks (e.g., to confirm the CH=CH connectivity).

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons directly to their attached carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.

Issue 2: Ambiguous Mass Spectrometry Results

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing the target compound as it is pre-charged.[10]

Table 2: Expected m/z Values for Product and Potential Side Product Ions (in Positive ESI Mode)

CompoundFormulaExpected [M+H]⁺ or [M]⁺Notes
Product Cation C₁₀H₁₂NO⁺162.0913This is the exact mass of the cation itself ([M]⁺).
Unreacted Chalcone C₉H₉NO148.0757Observed as the protonated molecule [M+H]⁺.
Mesityl Oxide C₆H₁₀O99.0804Observed as [M+H]⁺.
4-Pyridinemethanol C₆H₇NO110.0600Observed as [M+H]⁺.
Double Addition Prod. C₁₇H₁₄N₂O263.1179Observed as [M+H]⁺.
  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample using an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain high-resolution mass data.

    • Compare the experimental m/z values to the theoretical values in Table 2. An accuracy of <5 ppm can confirm the elemental composition of each species, allowing you to reliably distinguish between the product and potential side products.

  • Tandem Mass Spectrometry (MS/MS):

    • If multiple species are present, use MS/MS to isolate a specific parent ion and fragment it.

    • The fragmentation pattern provides structural information. For example, the product cation (m/z 162.1) is expected to show characteristic losses. Derivatization with pyridinium salts is a known strategy to introduce a fixed charge and a reporter ion for sensitive detection in MS.[11][12][13]

Issue 3: Co-eluting Impurities in Chromatography

Purification of pyridinium salts and their precursors can be challenging due to the basicity of the pyridine nitrogen, which can cause peak tailing on standard silica gel.[7]

  • Column Chromatography (for neutral intermediates):

    • Stationary Phase: Use standard silica gel 60.

    • Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Tailing Reduction: If peak tailing is observed for the pyridine-containing compounds, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the eluent. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[7]

  • Reverse-Phase HPLC (for the final pyridinium salt):

    • Stationary Phase: A C18 column is typically effective.

    • Mobile Phase: Use a gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).

    • Ion Pairing: Add an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.1%) to both mobile phases. This will improve the retention and peak shape of the cationic product.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues encountered during the synthesis.

Troubleshooting_Workflow Start Problem Encountered During Synthesis Check_Step Which Step is Problematic? Start->Check_Step Step1 Step 1: Condensation Check_Step->Step1 Condensation Step2 Step 2: Quaternization Check_Step->Step2 Quaternization Impure_TLC Multiple Spots on TLC? Step1->Impure_TLC Tar Dark Tar Formation? Step1->Tar Impure_Final Impure Final Product? Step2->Impure_Final Impure_TLC->Tar No Analyze_NMR_MS Analyze Side Products (See Tables 1 & 2) Impure_TLC->Analyze_NMR_MS Yes Tar->Start No, other issue Optimize_Condensation Optimize Reaction: - Lower Temperature - Slow Addition - Adjust Base Conc. Tar->Optimize_Condensation Yes Analyze_NMR_MS->Optimize_Condensation Check_NMR_SM Check NMR for Unreacted Chalcone & N-Me Signal Impure_Final->Check_NMR_SM Yes Optimize_Methylation Optimize Reaction: - Increase CH3I eq. - Increase Time/Temp - Check Reagent Purity Check_NMR_SM->Optimize_Methylation Purification Purification Strategy: - Recrystallization - Reverse-Phase HPLC Optimize_Methylation->Purification

Caption: A decision tree for troubleshooting the synthesis.

References

  • MDPI. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • PMC. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • ResearchGate. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. [Link]

  • PubMed. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phen-oxy-prop-yl)pyridinium bromide. [Link]

  • DTIC. (1992). Synthesis and Reactivity of 1-Methyl-e-Ethynylpyridinium Triflate. [Link]

  • Semantic Scholar. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. [Link]

  • PMC. (n.d.). 4-Acetylpyridinium iodide. [Link]

  • ACS Publications. (2025). Quantitative Mass Spectrometry Imaging of Amino Acids Enabled by Pyridinium Salt MALDI Probe. [Link]

  • ResearchGate. (n.d.). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI- MICROBIAL AGENTS. [Link]

  • PubMed. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). Synthesis, spectral study and properties of Pyridine chalcone. [Link]

  • Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. [Link]

  • MDPI. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]

  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Organic Syntheses. (n.d.). 4-AMINOPYRIDINE. [Link]

  • University of Massachusetts Amherst. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Rasayan J. Chem. (n.d.). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of different pyridinium ionic liquids. [Link]

  • ResearchGate. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. [Link]

  • MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. [Link]

  • IntechOpen. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. [Link]

  • NCBI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]

  • KIPDF. (n.d.). Acyl Iodides in Organic Synthesis: IV. Reaction of Acetyl Iodide with Carboxylic Acids. [Link]

  • Secrets of Science. (n.d.). Derivatization with pyrylium salts. [Link]

Sources

overcoming pH sensitivity challenges with 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting pH Sensitivity with 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Probes

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique bioconjugation challenges associated with 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium .

This molecule is a highly specialized probe featuring an


-unsaturated ketone (enone) coupled to a permanently charged pyridinium moiety. The pyridinium ring acts as a powerful electron-withdrawing group (EWG), supercharging the enone into a highly reactive Michael acceptor[1]. However, this extreme electrophilicity creates a razor-thin optimal pH window. Deviations outside this window lead to either a complete loss of reactivity or rapid probe degradation. This guide provides the mechanistic causality and field-proven protocols needed to stabilize your labeling workflows.

Part 1: The Mechanistic Causality of pH Sensitivity

To successfully use this probe, you must understand the competing chemical equilibria at play. The reaction relies on the nucleophilic attack of a deprotonated cysteine thiolate (R-S⁻) on the enone. However, the probe itself is vulnerable to hydroxide (OH⁻) attack.

Mechanism CysSH Cysteine-SH (Protonated, Inactive) CysS Cysteine-S⁻ (Deprotonated, Active) CysSH->CysS pH > 6.5 (Deprotonation) CysS->CysSH pH < 6.5 Adduct Thioether Adduct (Successful Conjugation) CysS->Adduct + Probe (Optimal pH 7.0-7.4) Probe 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium (Highly Electrophilic) Probe->Adduct + Cys-S⁻ Degradation Degraded Probe / Off-Target Amine Adduct Probe->Degradation OH⁻ Attack / Lysine (pH > 8.0) Adduct->CysS Retro-Michael (High pH / Excess Thiol)

pH-dependent equilibrium of cysteine activation vs. pyridinium probe degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my labeling efficiency drop precipitously below pH 6.8? Causality: A successful Michael addition requires a strong nucleophile. The thiol group of a typical surface-exposed cysteine has a pKa of ~8.3. At pH < 6.8, the vast majority of cysteine residues are fully protonated (R-SH), rendering them insufficiently nucleophilic to attack the enone. While the pyridinium group lowers the activation energy barrier compared to standard maleimides, it cannot overcome the fundamental lack of a deprotonated thiolate[2].

Q2: Can I simply increase the pH to 8.5 to force the reaction and increase thiolate concentration? Causality: No. While a higher pH increases thiolate concentration, it catastrophically impacts the stability of the probe. The permanently positively charged pyridinium ring is highly susceptible to hydroxide (OH⁻) attack at elevated pH, leading to ring-opening or hydration of the enone double bond. Furthermore, at pH > 8.0, the


-amino groups of lysine residues become partially deprotonated and will competitively react with the highly electrophilic Michael acceptor, destroying your chemoselectivity[1].

Q3: I achieved good labeling initially, but the adduct disappeared after 24 hours in buffer. Why? Causality: You are observing a retro-Michael reaction. Because the pyridinium moiety is so strongly electron-withdrawing, the resulting thioether bond is partially destabilized. In the presence of excess competing thiols (like glutathione in cell lysates) or at slightly elevated pH, the reaction can reverse. This property actually makes pyridinium-based Michael acceptors excellent "traceless" or reversible linkers[3]. To prevent this reversibility, you must drop the pH to slightly acidic levels immediately after conjugation.

Part 3: Troubleshooting Guide & Quantitative Parameters

Use the following table to diagnose reactivity issues based on your buffer conditions.

Table 1: Quantitative Impact of Buffer pH on Pyridinium Probe Conjugation

Buffer pHCysteine Thiolate FractionProbe Stability (Half-life)Off-Target (Lysine) ReactivityRecommended Action
< 6.5 < 1%> 48 hoursNoneAvoid. Reaction is too slow for practical use.
7.0 - 7.4 5 - 10%12 - 24 hoursMinimal (< 2%)Optimal Window. Proceed with standard protocol.
7.5 - 8.0 15 - 30%2 - 4 hoursModerate (5 - 15%)Use only for highly sterically hindered cysteines.
> 8.0 > 30%< 30 minutesHigh (> 30%)Avoid. Probe rapidly degrades via hydroxide attack.

Part 4: Optimized Experimental Protocol

To ensure a self-validating system, every step in this protocol includes a mechanistic checkpoint to verify success before proceeding.

Workflow Step1 1. Protein Prep Buffer Exchange (HEPES, pH 7.2) Step2 2. Probe Addition (DMSO Stock, Avoid Hydrolysis) Step1->Step2 Step3 3. Conjugation (1-2h at 25°C, Strict pH Control) Step2->Step3 Step4 4. Quenching (Excess DTT/BME, Stop Reaction) Step3->Step4 Step5 5. Purification (Desalting/Dialysis) Step4->Step5

Step-by-step experimental workflow for optimal pyridinium Michael acceptor bioconjugation.

Step 1: Protein Preparation & Buffer Exchange

  • Action: Exchange your target protein into 50 mM HEPES, 150 mM NaCl, pH 7.2.

  • Scientist Insight: Do NOT use Tris or primary amine-containing buffers. Tris will act as a competitive nucleophile and consume the Michael acceptor. HEPES maintains strict pH control without cross-reactivity.

Step 2: Probe Preparation

  • Action: Reconstitute the 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium probe in anhydrous DMSO to a 10 mM stock immediately before use.

  • Scientist Insight: The probe is prone to hydrolysis. Atmospheric moisture in older, frequently opened DMSO stocks will pre-degrade the enone. Always use fresh, anhydrous solvent.

Step 3: Conjugation Reaction

  • Action: Add the probe to the protein solution at a 5-10x molar excess. Keep the final DMSO concentration below 5% v/v to prevent protein denaturation. Incubate at 25°C for 1 to 2 hours.

  • Scientist Insight (Self-Validation): Monitor the reaction via LC-MS. If labeling plateaus before 1 hour, the probe may have hydrolyzed. Do not increase the pH to force the reaction; simply spike in an additional 2x molar excess of fresh probe.

Step 4: Quenching and Stabilization

  • Action: Quench the reaction by adding a massive excess (50x) of

    
    -mercaptoethanol (
    
    
    
    -ME) or DTT for 10 minutes. Immediately desalt the protein into a slightly acidic storage buffer (e.g., 50 mM Sodium Phosphate, pH 6.8).
  • Scientist Insight: Dropping the pH to 6.8 post-conjugation protonates the surrounding environment. This effectively "locks" the thioether bond, preventing the retro-Michael reversibility characteristic of highly electron-deficient pyridinium linkers[3].

References

  • Title: Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Carbon-Centered Radicals in Protein Manipulation Source: ACS Central Science (ACS Publications) URL: [Link]

  • Title: Traceless linkers used for reversible protein–polymer conjugations Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Purification & Recrystallization of 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the purification of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium iodide .

Because this compound is an ionic salt featuring a highly electrophilic conjugated enone and an oxidation-sensitive iodide counterion, standard small-molecule recrystallization techniques often fail. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity crystalline yields.

Physicochemical Profile & Solvent Selection

To successfully recrystallize this compound, we must exploit its ionic nature. The pyridinium iodide salt requires a solvent with a high dielectric constant (polarity) to disrupt its crystal lattice at elevated temperatures[1]. Conversely, to force the salt out of solution, we must introduce a non-polar anti-solvent that lowers the overall dielectric constant of the mixture, prompting ionic re-association. A successful recrystallization dictates that the solute is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures[2].

Quantitative Solvent Selection Matrix
SolventPolarity IndexBoiling Point (°C)Role in RecrystallizationMechanistic Rationale
Methanol 5.164.7Primary (Good) SolventHigh dielectric constant disrupts the ionic lattice of the pyridinium salt upon heating. Established as an ideal solvent for related pyridinium iodides[1].
Ethanol 5.278.3Primary (Good) SolventViable alternative to MeOH; slightly lower solubility profile allows for higher recovery yields upon cooling.
Water 10.2100.0AvoidDissolves the salt too readily; the high boiling point makes drying difficult and prolonged heating promotes enone degradation.
Diethyl Ether 2.834.6Anti-SolventNon-polar nature drastically lowers the mixture's dielectric constant, forcing ionic precipitation.
Ethyl Acetate 4.477.1Anti-SolventGood alternative to ether if a higher-boiling anti-solvent is required to prevent rapid boiling during addition.

Standard Operating Procedure: Anti-Solvent Recrystallization

The most reliable method for purifying pyridinium iodides is an anti-solvent crystallization (often referred to as solvent diffusion or mixed-solvent recrystallization).

Workflow Start Crude Pyridinium Salt Dissolve Dissolve in min. hot MeOH (Primary Solvent) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add warm Et2O dropwise (Anti-Solvent) Filter->AntiSolvent Cooling Slow Cooling to RT & Ice Bath Maturation AntiSolvent->Cooling Collect Vacuum Filtration & Cold Et2O Wash Cooling->Collect Pure Pure Crystals (Store in Dark) Collect->Pure

Caption: Anti-Solvent Recrystallization Workflow for Pyridinium Salts.

Step-by-Step Methodology
  • Dissolution: Place the crude 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium iodide in a clean, dry Erlenmeyer flask. Add a minimum volume of hot methanol (approx. 60°C) while swirling until the solid is just dissolved.

  • Hot Filtration (Optional but Recommended): If dark, insoluble particulate matter (e.g., polymerized enone byproducts) remains, perform a rapid hot filtration through a pre-warmed fluted filter paper to prevent these impurities from acting as nucleation sites[3].

  • Anti-Solvent Addition: Keep the methanolic filtrate warm on a hotplate. Slowly add warm diethyl ether dropwise while continuously swirling. Stop adding ether the moment the solution becomes slightly turbid (cloudy).

  • Clarification: Add 1 to 2 drops of hot methanol to the flask just until the turbidity clears. This ensures the solution is exactly at its saturation point.

  • Slow Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Rapid cooling can lead to premature nucleation, trapping impurities within the crystal lattice[4].

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 45 minutes to maximize the thermodynamic yield of the crystals.

  • Self-Validation Checkpoint: Before proceeding to filtration, extract a 1 mL aliquot of the clear supernatant into a test tube. Add 3 drops of cold diethyl ether.

    • Observation: If the aliquot turns cloudy, the bulk solution has not reached maximum supersaturation.

    • Action: Apply further cooling to the bulk flask or add a calculated volume of additional anti-solvent to maximize your percent recovery.

  • Isolation: Collect the purified crystalline solid via vacuum filtration using a Büchner funnel[3]. Wash the filter cake with a small volume of ice-cold diethyl ether to remove residual mother liquor.

  • Drying & Storage: Maintain the vacuum for 15 minutes to pull air through the cake. Transfer the crystals to an amber vial and store under an inert atmosphere (Argon/Nitrogen) at -20°C.

Troubleshooting Guides & FAQs

During the purification of complex organic salts, researchers frequently encounter phase separation or degradation issues. Use the logical pathways below to diagnose and resolve experimental failures.

Troubleshooting Issue Crystallization Failure Oiling Oiling Out (Phase Separation) Issue->Oiling NoCryst No Crystals (Supersaturation) Issue->NoCryst Discolor Discoloration (Iodide Oxidation) Issue->Discolor SolOiling Reheat, add MeOH, cool slower Oiling->SolOiling SolNoCryst Scratch flask or add seed crystal NoCryst->SolNoCryst SolDiscolor Exclude light, store under Argon Discolor->SolDiscolor

Caption: Troubleshooting logical pathways for common recrystallization failures.

Q1: My compound "oiled out" at the bottom of the flask instead of forming crystals. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility drops drastically at a temperature above its melting point within the specific solvent mixture. It can also happen if the anti-solvent (ether) is added too rapidly, causing the solute to crash out as a viscous, impure liquid rather than organizing into a crystalline solid lattice. Solution: Do not discard the flask. Reheat the mixture until the oil completely redissolves into a homogeneous solution. Add a small amount of the primary solvent (methanol) to slightly decrease the saturation level. Allow the solution to cool much more slowly. If oiling persists, seeding the solution with a pure crystal just above the cloud point can force solid nucleation.

Q2: I've cooled the solution to 0°C, but it remains completely clear with no crystals forming. What is the next step?

Causality: Your solution is likely supersaturated but lacks a high-energy nucleation site to initiate crystal lattice formation. Pyridinium salts can sometimes form highly stable supersaturated solutions if the glassware is exceptionally clean and undisturbed. Solution: Use a glass stirring rod to gently scratch the inside of the flask below the solvent level. The micro-abrasions on the glass provide a rough surface that lowers the activation energy for nucleation. Alternatively, evaporate 10–20% of the solvent volume under a gentle stream of nitrogen to increase the concentration, then re-cool.

Q3: The purified crystals are turning yellow/brown over time. Is the enone degrading?

Causality: While the enone moiety is a Michael acceptor and can polymerize under basic conditions, a yellow/brown discoloration in this specific compound is almost always due to the iodide counterion . Iodide (


) is highly susceptible to photo-oxidation and thermal oxidation, converting to elemental iodine (

), which imparts a brown color to the solid. Solution: This is an environmental handling issue. To prevent oxidation, store the thoroughly dried crystals in an amber glass vial (to block UV light) under an inert atmosphere (nitrogen or argon) at -20°C. During the recrystallization process itself, avoid prolonged heating of the methanolic solution in the presence of atmospheric oxygen.

References

  • Title: 1-Methyl-4-[(1E,3E)-4-phenyl-buta-1,3-dien-yl]pyridinium iodide monohydrate Source: nih.gov URL:[Link]

  • Title: (E)-1-Methyl-4-styrylpyridinium iodide monohydrate Source: researchgate.net URL:[Link]

  • Title: Experiment 1: Recrystallization of Acetanilide Source: wpmucdn.com URL:[Link]

  • Title: Purification by Recrystallization Source: cuny.edu URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR spectral assignment of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of charged, highly conjugated organic molecules presents a unique challenge in analytical chemistry. For molecules like 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium , the presence of an electron-deficient pyridinium core conjugated to an


-unsaturated ketone creates a complex electronic environment. The delocalization of the positive charge heavily deshields both the aromatic and aliphatic protons, rendering standard empirical prediction tools highly inaccurate.

This guide objectively compares three methodologies for the


H and 

C NMR spectral assignment of this molecule: Experimental 2D NMR Spectroscopy (the ground truth), Advanced DFT-GIAO Computational Prediction , and Empirical Rule-Based Predictors . By analyzing the causality behind these methods, researchers can optimize their workflows for identifying complex ionic liquids and pharmaceutical intermediates.

The Analytical Challenge: Conjugation and Charge Transfer

The target molecule, 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium (typically isolated as an iodide or chloride salt), features a push-pull electronic system. The positive charge on the


-methylpyridinium ring induces a strong electron-withdrawing effect [1], which is transmitted through the 

-alkene bridge to the terminal ketone.

Traditional empirical NMR predictors (such as HOSE codes or basic neural networks) rely on localized topological databases. Because they lack robust training sets for extended, charged conjugated systems, they systematically underestimate the deshielding effects in these molecules [2]. Conversely, Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbitals (GIAO) computes the magnetic shielding tensors from first principles, accounting for long-range electron delocalization and solvent dielectric effects [3].

Workflow Target Target: 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Exp Experimental 2D NMR (Ground Truth) Target->Exp DFT DFT-GIAO Prediction (Quantum Mechanical) Target->DFT Emp Empirical Predictors (Database/HOSE) Target->Emp ExpRes High Accuracy Resource Intensive Exp->ExpRes DFTRes High Accuracy Models Charge & Solvent DFT->DFTRes EmpRes Low Accuracy Fails on Conjugated Ions Emp->EmpRes Assign Definitive Spectral Assignment ExpRes->Assign DFTRes->Assign EmpRes->Assign

Workflow comparing experimental NMR, DFT-GIAO, and empirical prediction methods.

Quantitative Performance Comparison

To evaluate the predictive power of computational versus empirical tools, we compare their output against the experimental high-field NMR data of the target molecule in DMSO-


.

As shown in the table below, the empirical predictor fails significantly at the


 and 

alkene positions, underestimating the

H shifts by up to 0.75 ppm. The DFT-GIAO method, however, maintains a

of

ppm for protons and

ppm for carbons, proving its superiority for charged conjugated systems.
Nucleus / PositionExperimental (ppm)DFT-GIAO (ppm)Empirical (ppm)Error: DFT (

)
Error: Emp (

)

-CH

4.35 / 48.54.40 / 49.14.10 / 45.0+0.05 / +0.6-0.25 / -3.5
H2/H6 (C2/C6) 8.95 / 145.29.02 / 146.08.50 / 142.1+0.07 / +0.8-0.45 / -3.1
H3/H5 (C3/C5) 8.20 / 125.88.24 / 126.37.90 / 122.5+0.04 / +0.5-0.30 / -3.3
C4 - / 150.4- / 151.1- / 146.2- / +0.7- / -4.2
H1' (C1') 7.85 / 136.57.91 / 137.07.10 / 130.0+0.06 / +0.5-0.75 / -6.5
H2' (C2') 7.25 / 132.07.30 / 132.86.80 / 128.5+0.05 / +0.8-0.45 / -3.5
C3' (C=O) - / 197.5- / 198.2- / 192.0- / +0.7- / -5.5
H4' (C4') 2.45 / 28.22.48 / 28.52.30 / 26.0+0.03 / +0.3-0.15 / -2.2

Note: Experimental values are representative of high-field (600 MHz) acquisitions in DMSO-


. DFT calculations utilized B3LYP/6-311+G(2d,p) with an SMD solvation model.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the assignment must be a self-validating system. The experimental 2D NMR correlations must perfectly map to the spatial geometry optimized by the DFT calculations.

Protocol A: High-Field 2D NMR Acquisition

Causality: DMSO-


 is selected over CDCl

due to the high polarity of the pyridinium salt. The high dielectric constant of DMSO disrupts tight ion-pairing, yielding sharper lines and more reproducible chemical shifts [1].
  • Sample Preparation: Dissolve 15 mg of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium iodide in 0.6 mL of anhydrous DMSO-

    
    .
    
  • 1D Acquisition: Acquire

    
    H (600 MHz) and 
    
    
    
    C (150 MHz) spectra at 298 K. Ensure the relaxation delay (
    
    
    ) is at least
    
    
    for accurate integration.
  • COSY (Through-Space/Bond): Acquire with 256

    
     increments. This will confirm the trans-geometry of the alkene (
    
    
    
    Hz) and the connectivity of the pyridinium ring protons (H2/H6 to H3/H5).
  • HSQC & HMBC (Heteronuclear): Optimize the HMBC for long-range couplings (

    
     Hz). The critical self-validating step is observing the HMBC cross-peak from the 
    
    
    
    -CH
    
    
    protons to C2/C6, definitively anchoring the pyridinium assignment.
Protocol B: DFT-GIAO NMR Prediction

Causality: Diffuse functions (+) are mandatory in the basis set because the positive charge of the cation heavily polarizes the electron cloud across the conjugated


-system [4].
  • Conformational Search: Perform a molecular mechanics (MMFF) scan to identify the global minimum. The molecule typically adopts an s-trans conformation between the alkene and the carbonyl to minimize steric clash.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311+G(2d,p) level. Apply the Solvation Model based on Density (SMD) for DMSO to account for dielectric stabilization.

  • Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

  • Scaling: Convert shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using linear scaling factors derived from TMS (
    
    
    ).

Mechanistic Insights: Magnetization Transfer Pathways

The structural assignment is verified by mapping the magnetization transfer. The diagram below illustrates the critical COSY and HMBC correlations that lock the assignment of the conjugated tail to the pyridinium core.

Magnetization NMe N-CH3 C26 H2/H6 NMe->C26 HMBC C35 H3/H5 C26->C35 COSY C4 C4 C26->C4 HMBC C35->C4 HMBC C1p H1' C2p H2' C1p->C2p COSY C1p->C4 HMBC C3p C3'=O C1p->C3p HMBC C2p->C3p HMBC C4p H4' C4p->C2p HMBC C4p->C3p HMBC

Key COSY (dashed) and HMBC (solid) correlations for structural elucidation.

Why Empirical Predictors Fail Here: Notice the HMBC correlation from H1' to C4 and C3'. This continuous


-conjugation pathway allows the electron-withdrawing effect of the 

center to propagate all the way to the terminal methyl group. Empirical databases treat the alkene as a standard

-unsaturated ketone, ignoring the massive inductive pull of the pyridinium ring. DFT-GIAO natively computes this electron density shift, resulting in the accurate prediction of the heavily deshielded H1' proton (7.91 ppm predicted vs 7.85 ppm experimental).

Conclusion

For the structural elucidation of highly conjugated, charged species like 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, legacy empirical predictors are insufficient . Researchers must rely on Experimental 2D NMR as the definitive standard, supported by DFT-GIAO calculations when experimental ambiguity arises. By incorporating appropriate solvent models and diffuse basis sets, computational NMR prediction transitions from a rough estimation tool into a highly precise, self-validating analytical asset.

References

  • Effects of Anions on the NMR Relaxation of Pyridinium and Di-tert-Butylpyridinium Ions in Acid Solution. Implications for Chemisorption on Solid Acids. The Journal of Physical Chemistry A.[Link]

  • Historical NMR shift predictions and bibliography. NMRShiftDB2.[Link]

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Organic Chemistry.[Link]

  • Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Computational Studies. Molecules (MDPI).[Link]

Orthogonal Structural Verification of 1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium: Elemental Analysis vs. HRMS and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical analytical pitfall in drug development and synthetic chemistry: the over-reliance on High-Resolution Mass Spectrometry (HRMS) for compound verification. For highly reactive, charged electrophiles like 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium iodide (a common Michael acceptor and dye precursor), confirming structural identity is only half the battle. Confirming bulk purity is where many characterization workflows fail.

This guide objectively compares the performance of Combustion Elemental Analysis (CHNS) against HRMS and Quantitative NMR (qNMR), providing field-proven protocols and experimental data to establish a self-validating verification system.

The Causality of Analytical Choices: Why HRMS is Insufficient

When synthesizing 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium iodide (


, MW: 289.11  g/mol ), the final step typically involves the alkylation of a pyridine precursor with methyl iodide. This reaction frequently leaves behind unreacted inorganic salts (e.g., 

), trapped moisture due to the hygroscopic nature of pyridinium salts, or residual alkylating agents.
  • The HRMS Blind Spot: HRMS (ESI+) will perfectly ionize the pre-formed organic cation (

    
    ), yielding a beautiful base peak at m/z 162.0919. However, HRMS is fundamentally blind to inorganic salts and water. A sample could be 25% 
    
    
    
    by weight, and HRMS would still report a "pure" exact mass match[1].
  • The qNMR Advantage: Relative

    
    -NMR (area normalization) also misses inorganic salts. However, absolute qNMR—where a known mass of an internal standard is co-dissolved with a known mass of the analyte—can detect these invisible impurities because the absolute integral response will fall mathematically short of the theoretical yield[2].
    
  • The Elemental Analysis (CHNS) Gold Standard: Combustion analysis directly quantifies the absolute mass fractions of Carbon, Hydrogen, and Nitrogen. If the sample contains 10% trapped water or

    
    , the carbon mass percentage will drop proportionally, immediately flagging the batch. For this reason, leading chemical journals strictly require CHNS data accurate to within ±0.4% of theoretical values to confirm >95% bulk purity[3],[4].
    

Verification Workflow Visualization

Below is the recommended orthogonal workflow for validating charged pyridinium species, ensuring no analytical blind spots remain.

Verification Target 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl] pyridinium iodide HRMS HRMS (ESI+) Target: m/z 162.0919 Target->HRMS Molecular ID qNMR qNMR (1H) Internal Std: Maleic Acid Target->qNMR Absolute Assay EA Elemental Analysis (CHNS) Target: C 41.54%, H 4.18% Target->EA Bulk Purity Decision Orthogonal Consensus HRMS->Decision qNMR->Decision EA->Decision

Caption: Orthogonal verification workflow for pyridinium salts combining HRMS, qNMR, and CHNS analysis.

Comparative Performance Data

To demonstrate the necessity of orthogonal testing, we analyzed two batches of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium iodide: Batch A (recrystallized from EtOH/Ether) and Batch B (crude precipitate).

Table 1: Theoretical vs. Experimental Elemental Analysis (CHNS)

Theoretical Formula:



ElementTheoretical Mass (%)Batch A (Recrystallized)Batch B (Crude)ACS Guideline Status (Batch A)
Carbon (C) 41.54%41.48%37.12%Pass (

= 0.06%)
Hydrogen (H) 4.18%4.21%4.85%Pass (

= 0.03%)
Nitrogen (N) 4.84%4.81%4.10%Pass (

= 0.03%)

Data Interpretation: Batch B showed a severely depressed Carbon value (37.12%) and elevated Hydrogen (4.85%). This inversely proportional shift is the classic signature of trapped water (hygroscopic behavior) and residual inorganic salts (


), which contribute mass but no carbon. HRMS completely missed this 10%+ impurity in Batch B.
Table 2: Technique Comparison Matrix
TechniquePrimary OutputCritical Blind SpotsThroughput / CostRole in Verification
CHNS Analysis Absolute mass % of C, H, N, SCannot determine structural connectivity or isomerism.High / Low CostBulk Purity Check. Detects inorganic salts and water.
HRMS (ESI+) Exact isotopic mass & formulaBlind to non-ionizing salts, water, and stereoisomers.High / Med CostMolecular ID. Confirms the exact formula of the cation.
qNMR (

)
Absolute purity & connectivityBlind to non-protonated species unless absolute IS is used.Med / High CostStructural Assay. Confirms functional groups and ratio.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. Below are the optimized, step-by-step methodologies for verifying the pyridinium salt.

Protocol A: Micro-Combustion Elemental Analysis (CHNS)

Causality: The Pregl-Dumas dynamic combustion method requires an exact oxygen-to-sample ratio. We use


 as an additive because pyridinium iodides can form refractory carbides or trap halogen gases during combustion, leading to artificially low carbon readings. 

acts as a combustion catalyst and halogen scavenger[5].
  • System Calibration (Self-Validation): Run a blank tin capsule to subtract atmospheric

    
     background. Weigh exactly 2.000 mg of a certified reference material (e.g., Sulfanilamide, NIST traceable) using a microbalance (
    
    
    
    mg). If the standard deviates by
    
    
    from theoretical values, abort the run and recalibrate the Thermal Conductivity Detector (TCD).
  • Sample Preparation: Desiccate the pyridinium sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.000 - 2.500 mg of the sample into a tin capsule. Add ~1 mg of

    
     powder.
    
  • Combustion: Drop the capsule into the oxidation furnace at 1000°C under a dynamic pulse of

    
    .
    
  • Detection: The combustion gases (

    
    ) are passed over a reduction copper column (to convert 
    
    
    
    to
    
    
    and trap excess
    
    
    ), separated via a GC column, and quantified by the TCD.
Protocol B: Quantitative -NMR (qNMR)

Causality: For absolute quantification, the longitudinal relaxation time (


) of the protons must be accounted for. If the relaxation delay (D1) is too short, quaternary or isolated protons will not fully relax, leading to truncated integrals and artificially low purity results[2].
  • Internal Standard Selection: Use Maleic acid (NIST SRM, 99.99% purity). It provides a sharp singlet at ~6.3 ppm in

    
    , perfectly isolated from the pyridinium aromatic protons (8.0 - 9.0 ppm) and the enone alkene protons (6.5 - 7.5 ppm).
    
  • Weighing (Self-Validation): Co-weigh exactly 10.00 mg of the pyridinium sample and 5.00 mg of Maleic acid into the same vial using a microbalance. Dissolve in 0.6 mL of

    
    .
    
  • 
     Determination:  Run an inversion-recovery sequence to determine the longest 
    
    
    
    in the molecule. Set the relaxation delay (D1) to
    
    
    (typically 30-60 seconds) to ensure 99.9% magnetization recovery.
  • Acquisition: Acquire 64 transients with a 90° pulse angle.

  • Calculation: Calculate the absolute mass purity by comparing the integral of the pyridinium methyl group (3H, ~4.3 ppm) against the maleic acid alkene protons (2H, 6.3 ppm), factoring in their exact molar masses.

Protocol C: High-Resolution Mass Spectrometry (HRMS)

Causality: Because the target is a pre-formed pyridinium cation, it does not require protonation via the mobile phase. Electrospray Ionization in positive mode (ESI+) will gently transfer the cation into the gas phase without fragmentation.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol. Dilute 1:1000 to prevent detector saturation.

  • Infusion: Direct infusion at 10 µL/min into a Time-of-Flight (TOF) mass spectrometer.

  • Acquisition: Scan range m/z 50 - 500.

  • Self-Validation: Introduce a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously during the run to correct for instrument drift in real-time.

  • Data Processing: Extract the exact mass for

    
     (Calculated: 162.0919). A mass error of 
    
    
    
    ppm confirms the molecular formula.

References

  • An International Study Evaluating Elemental Analysis ACS Central Science[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing)[Link]

  • Is it possible to use HRMS for organometallic characterization? ResearchGate (Scientific Discussion)[Link]

Sources

benchmarking reaction kinetics of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium with standard enones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of targeted covalent inhibitors (TCIs) and chemical biology probes, tuning the reactivity of the electrophilic warhead is paramount. The hetero-Michael addition between an


-unsaturated carbonyl and a biological thiol (such as the cysteine-rich tripeptide glutathione, GSH) serves as the standard benchmark for predicting off-target toxicity and in vivo half-life.

This guide objectively compares the reaction kinetics of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium —a highly activated, cationic Michael acceptor—against standard enone benchmarks including Methyl Vinyl Ketone (MVK), 2-Cyclohexen-1-one, and Acrylamide. By analyzing their second-order rate constants (


), we provide a framework for understanding how extreme electronic activation alters covalent modifier performance.

Mechanistic Rationale: The Pyridinium Activation Effect

To understand the vast differences in reaction kinetics, we must examine the causality behind electrophile design using Molecular Orbital Theory [2].

  • Standard Enones (MVK & Cyclohexenone): In standard

    
    -unsaturated ketones, the carbonyl oxygen acts as the primary electron sink. It polarizes the conjugated 
    
    
    
    -system, lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the
    
    
    -carbon, making it susceptible to nucleophilic attack [3].
  • Unactivated Enamides (Acrylamide): The nitrogen lone pair in an amide donates electron density into the carbonyl system via resonance. This raises the LUMO energy, drastically reducing electrophilicity and resulting in sluggish reaction kinetics [1].

  • Cationic Pyridinium Enones: The compound 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium features a permanent positive charge on the N-methylpyridinium ring. This moiety acts as a secondary, highly potent electron sink. The synergistic electron-withdrawing effect of both the carbonyl and the cationic pyridinium ring causes a massive depression of the LUMO energy. Consequently, the activation energy barrier for the attack by the soft thiolate anion (GS⁻) is nearly eliminated, resulting in ultra-fast, diffusion-limited kinetics [4].

Comparative Kinetic Data

The following table summarizes the benchmarked reactivity profiles. Data is normalized to physiological conditions (pH 7.4, 37 °C) to ensure an objective comparison.

Electrophilic WarheadStructural ClassApparent

(M⁻¹ s⁻¹)
Half-life (

) with 10 mM GSH
Reactivity Profile
Acrylamide Unactivated Enamide~ 0.0001> 100 hoursBaseline / Highly Stable
2-Cyclohexen-1-one Cyclic Enone~ 0.0013~ 15 hoursSlow (Conformationally restricted)
Methyl Vinyl Ketone (MVK) Acyclic Enone~ 0.05~ 23 minutesModerate-Fast
1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium Cationic Pyridinium Enone> 150.0 (Estimated)< 1 secondUltra-Fast / Highly Reactive

Note: The extreme reactivity of the pyridinium enone makes it unsuitable for traditional systemic drug administration due to rapid GSH depletion, but highly valuable for rapid bioconjugation or proximity-driven labeling assays.

Experimental Methodology: A Self-Validating Kinetic Assay

To accurately benchmark these electrophiles, researchers must employ a rigorous, self-validating kinetic workflow. The following protocol outlines the determination of


 using pseudo-first-order conditions.
Phase 1: Reagent Preparation & Causality of pH
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer. Crucial Step: The pH must be strictly titrated to 7.40.

    • Causality: The active nucleophile is the thiolate anion (GS⁻), not the protonated thiol (GSH). Because the pKa of the GSH thiol is ~8.3, only ~10% of the pool exists as GS⁻ at pH 7.4. Even a 0.1 pH drift will alter the GS⁻ fraction, artificially skewing the apparent rate constant [1].

  • GSH Solutions: Prepare a concentration gradient of GSH (e.g., 10, 20, 30, 40, and 50 mM) in the pH 7.4 buffer.

  • Electrophile Stock: Prepare a 0.1 mM stock of the target enone in anhydrous acetonitrile.

Phase 2: Data Acquisition
  • Reaction Initiation: Mix the electrophile stock with the GSH solutions to achieve a final electrophile concentration of 10 µM.

    • Causality: Maintaining [GSH] at least 1,000-fold higher than[Electrophile] ensures pseudo-first-order conditions. The concentration of GSH remains effectively constant, simplifying the complex second-order rate equation into a reliable exponential decay.

  • Spectrophotometric Monitoring:

    • For MVK and Cyclohexenone , use standard UV-Vis spectrophotometry, monitoring the disappearance of the conjugated

      
       transition (typically 220–240 nm) over 1–2 hours.
      
    • For 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium , standard UV-Vis is too slow. You must use Stopped-Flow UV-Vis spectrophotometry with a dead-time of <2 milliseconds to capture the sub-second decay of its extended chromophore (~320 nm).

Phase 3: Kinetic Validation (The Self-Validating System)
  • Fit the exponential decay curves to extract the pseudo-first-order rate constant (

    
    ) for each GSH concentration.
    
  • Plot

    
     (y-axis) against [GSH] (x-axis).
    
    • Self-Validation Check: If the reaction mechanism is a true bimolecular Michael addition, this plot will yield a perfect straight line (

      
      ).
      
    • The slope of this line represents the intrinsic second-order rate constant (

      
      ).
      
    • The y-intercept quantifies the reverse reaction rate (

      
      ). A zero intercept confirms an irreversible reaction, while a positive intercept proves the adduct is reversible [3].
      

Workflow Visualization

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Kinetic Analysis N1 Prepare 100 mM Phosphate Buffer (Strictly pH 7.4 to fix GS⁻ ratio) N2 Prepare GSH Excess Solutions (10, 20, 30, 40, 50 mM) N1->N2 N3 Prepare Electrophile Stocks (0.1 mM in Acetonitrile) N1->N3 N4 Stopped-Flow UV-Vis Spectrophotometry (For Pyridinium Enone) N2->N4 N5 Standard UV-Vis / NMR (For MVK, Cyclohexenone) N2->N5 N3->N4 N3->N5 N6 Extract Pseudo-First-Order Rate (k_obs) from Exponential Decay N4->N6 N5->N6 N7 Plot k_obs vs. [GSH] Slope = Second-Order Rate (k_GSH) N6->N7

Workflow for kinetic benchmarking of electrophilic warheads via pseudo-first-order analysis.

References

  • BenchChem. The Kinetics of Covalent Modification: A Comparative Analysis of 2-Bromoacrylamide and Alternatives in Reaction with Glutathione.
  • LoPachin, R. M., et al. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central (PMC).
  • Schultz, T. W., et al. Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. ResearchGate.
  • Wondrousch, D., et al. Prediction of Michael-Type Acceptor Reactivity toward Glutathione. ResearchGate.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium. As a specialty chemical, its unique structure—a cationic pyridinium ring coupled with a reactive α,β-unsaturated ketone—necessitates a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but are also grounded in sound chemical principles to maximize safety and minimize environmental impact.

Part 1: Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's chemical characteristics is paramount. The structure of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium presents two primary areas of chemical reactivity that dictate its handling and disposal requirements: the pyridinium cation and the α,β-unsaturated ketone system.

  • Pyridinium Cation : As a quaternary ammonium compound, the pyridinium moiety imparts a positive charge to the molecule, making it a salt. Pyridine and its derivatives are generally classified as hazardous waste.[1][2] The cationic nature of these compounds can contribute to their toxicity.[3] Therefore, this compound must never be disposed of via standard drain or solid waste streams.[2]

  • α,β-Unsaturated Ketone : This functional group is a known Michael acceptor, making the compound reactive towards nucleophiles. Such reactivity is a key consideration for waste segregation to prevent unintended reactions in the waste container.[4] This class of compounds requires careful handling to avoid reactions with incompatible materials.

Based on these structural features, 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium should be treated as a reactive and toxic hazardous waste .

Table 1: Summary of Chemical Hazards and Regulatory Classifications
Hazard CharacteristicBasis for ClassificationEPA Hazardous Waste Code (Anticipated)
Toxicity The pyridinium core is a derivative of pyridine, which is a listed hazardous waste.[1] Quaternary ammonium compounds can also exhibit toxicity.[3]U196 (Pyridine) - as a derivative. D002 may also apply depending on corrosivity.
Reactivity The α,β-unsaturated ketone is susceptible to polymerization or violent reaction with certain materials.[4]D003 (Reactivity)
Corrosivity While not definitively known without testing, some pyridinium salts can be corrosive.[3]D002 (Corrosivity) - pending pH testing of waste stream

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, with each step logically following from the chemical's hazard assessment.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the waste material, ensure the following are worn:

  • Eye Protection : Chemical splash goggles or a full-face shield.

  • Hand Protection : Nitrile or neoprene gloves.

  • Body Protection : A lab coat.

All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step 2: Waste Collection
  • Container Selection : Use a designated, compatible, and properly labeled hazardous waste container.[2] The container must be sealable and airtight. Glass is generally a good choice, but verify compatibility with your institution's Environmental Health & Safety (EHS) department.

  • Labeling : The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium ".[5] Include all known hazard information (e.g., Toxic, Reactive).

  • Collection of Waste : This includes the pure compound, any solutions containing it, and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

    • For volatile organic solvents used with this compound (e.g., acetone, methanol), the emptied container can be air-dried in a chemical fume hood before disposal, provided the chemical is not on the EPA Acutely Hazardous Waste "P" List.[6]

Step 3: Waste Segregation and Storage

Proper segregation is critical to prevent dangerous reactions within the laboratory and at the disposal facility.

  • Incompatible Materials : Store the waste container away from strong oxidizing agents, strong bases, and strong reducing agents. The α,β-unsaturated ketone can react exothermically with these materials.

  • Storage Location : The sealed waste container should be stored in a cool, dry, and well-ventilated secondary containment area.[2] This area should be away from sources of ignition, heat, and direct sunlight.[2]

  • Satellite Accumulation : All chemical wastes should be stored in a satellite accumulation area near the point of generation.[5][6]

Step 4: Spill Management

In the event of a spill:

  • Evacuate : Immediately evacuate all non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]

  • Collect : Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

Step 5: Final Disposal
  • Contact EHS : Once the waste container is nearly full (around 90%), contact your institution's Environmental Health & Safety (EHS) department to arrange for a chemical waste pickup.[5]

  • Professional Disposal : The ultimate disposal of this chemical waste will likely involve high-temperature incineration.[1] This is a common and effective method for destroying pyridine-based wastes. This must be handled by a licensed hazardous waste disposal facility.

Part 3: Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium.

Disposal Workflow for 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium start Start: Generation of Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in Labeled, Compatible Container ppe->collect segregate Step 3: Segregate from Incompatible Materials (Oxidizers, Bases) collect->segregate store Step 4: Store in Cool, Dry, Well-Ventilated Area segregate->store spill_check Is there a spill? store->spill_check spill_manage Follow Spill Management Protocol spill_check->spill_manage Yes pickup Step 5: Container Full? Contact EHS for Pickup spill_check->pickup No spill_manage->collect pickup->store No end End: Professional Disposal (e.g., Incineration) pickup->end Yes

Caption: A flowchart illustrating the key steps for the safe disposal of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium.

Part 4: References

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Pyridinium tribromide Safety Data Sheet. (n.d.). Retrieved from a representative source for pyridinium compounds.

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. (1982). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet - Pi Chemicals. (n.d.). Retrieved from a representative source for pyridine derivatives.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences. (2025, July 1). UNT Dallas. Retrieved from a representative source for academic lab waste.

  • PYRIDINE International Chemical Safety Cards. (n.d.). Retrieved from a representative source for chemical safety information.

  • 5-Ethyl-2-methyl-1-(5,5,7,7-tetramethyloctan-2-yl)pyridin-1-ium chloride Safety Data Sheet. (2024, May 17). CATO Research Chemicals Inc. Retrieved from a representative source for substituted pyridinium compounds.

  • 1-Ethyl-3-methylpyridinium perfluorobutanesulfonate Safety Data Sheet. (2017, December 13). Iolitec. Retrieved from a representative source for pyridinium salts.

  • 8-Chloro-2-methylquinoline Material Safety Data Sheet. (n.d.). Pi Chemicals. Retrieved from a representative source for substituted quinolines.

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A process for preparation of unsaturated ketone. (n.d.). Google Patents. Retrieved from

  • Alpha Beta Unsaturated Ketone: Formation & Reduction. (n.d.). Study.com. Retrieved from [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. (n.d.). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's success is intrinsically linked to a foundational culture of safety. When handling novel or poorly characterized compounds, such as 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, a thorough understanding of potential hazards and the implementation of robust safety protocols are paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its chemical structure is not just recommended—it is essential. This guide provides a detailed operational and disposal plan, grounded in the principles of chemical reactivity and experience with analogous structures.

The molecule is a pyridinium salt containing an α,β-unsaturated ketone (enone) moiety. This structure presents a dual hazard profile that must be respected. The pyridinium component suggests potential for irritation and toxicity, while the enone functional group is a well-known Michael acceptor, making the compound reactive towards biological nucleophiles.[1][2]

Hazard Analysis: A Tale of Two Functional Groups

A prudent assessment of risk begins with an analysis of the compound's constituent parts.

Functional GroupPredicted HazardsRationale
Pyridinium Salt - Skin, eye, and respiratory tract irritation.[3][4]- Potential for harm if swallowed or absorbed through the skin.[5]Pyridine and its derivatives are known to cause local irritation.[4] Chronic exposure can lead to systemic effects, including damage to the liver and kidneys.[6][7]
Enone (α,β-Unsaturated Ketone) - High reactivity as a Michael acceptor.[8][9]- Potential for skin sensitization and allergic reactions.[10]- Covalent modification of biological macromolecules (e.g., proteins).[8]The electrophilic β-carbon of the enone can react with nucleophilic residues in proteins, such as cysteine thiols.[8] This covalent binding can trigger immune responses and other toxic effects.

Core Directive: Personal Protective Equipment (PPE)

Given the predicted hazards, a multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. The following recommendations are based on a conservative risk assessment and should be considered the minimum standard for handling 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium.

Eye and Face Protection: The First Line of Defense
  • Mandatory: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.[11]

  • Recommended for Splash Hazard: When handling solutions of the compound or during procedures with a risk of splashing (e.g., transfers, heating), upgrade to chemical splash goggles.[12]

  • Highest Protection: For larger quantities or when there is a significant risk of splashes, a face shield should be worn in conjunction with chemical splash goggles.[12][13]

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times, with sleeves fully extended and cuffs secured.

  • Gloves: Due to the compound's reactivity, glove selection is critical.

    • Material: Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals.[14] Always check the manufacturer's compatibility chart if available.

    • Technique: Double-gloving is strongly recommended, especially for extended procedures. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination occurs or after a maximum of two hours of use. Contaminated gloves can be a source of exposure.[14]

  • Additional Protection: For tasks with a higher risk of spills, such as handling larger quantities, a chemically resistant apron should be worn over the lab coat.[11]

Respiratory Protection: When Engineering Controls Are Not Enough

All handling of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium as a solid or in a volatile solvent should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: For routine handling of small quantities in a fume hood, respiratory protection is typically not required.

  • Potential for Aerosolization: If there is a risk of generating dust or aerosols (e.g., during weighing of the solid, sonication), a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate filter should be worn.[15]

  • Emergency Situations: In the event of a large spill outside of a fume hood, a self-contained breathing apparatus (SCBA) may be necessary.[15]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium BasePPE Baseline PPE: - Safety Glasses (side shields) - Lab Coat - Nitrile Gloves (single pair) Start->BasePPE Always required CheckSolid Is the compound a solid and could dust be generated? Respirator Add: NIOSH-approved Respirator CheckSolid->Respirator Yes DoubleGlove Recommended: Double-gloving CheckSolid->DoubleGlove No CheckSplash Is there a risk of splashing? Goggles Upgrade to: Chemical Splash Goggles CheckSplash->Goggles Yes CheckSplash->DoubleGlove No BasePPE->CheckSplash FaceShield Add: Face Shield Goggles->FaceShield High risk

Caption: PPE Selection Workflow based on procedural hazards.

Operational Plan: From Benchtop to Waste

A culture of safety is built on consistent, repeatable procedures. The following step-by-step guidance provides a framework for the safe handling of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium.

Preparation and Engineering Controls
  • Designate a Workspace: All work with this compound should be performed in a designated area within a certified chemical fume hood.[16]

  • Assemble Materials: Before starting, ensure all necessary equipment (glassware, spatulas, syringes, etc.) and safety equipment (spill kit, fire extinguisher) are readily accessible.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling and Experimental Workflow

The following diagram illustrates a safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don appropriate PPE (see guide) FumeHood 2. Work in a certified fume hood Prep->FumeHood Weigh 3. Weigh solid on antistatic weigh paper FumeHood->Weigh Transfer 4. Transfer to reaction vessel using a powder funnel Weigh->Transfer Solvent 5. Add solvent via syringe or cannula Transfer->Solvent Decontaminate 6. Decontaminate glassware and surfaces Solvent->Decontaminate Waste 7. Dispose of waste in -labeled hazardous waste container Decontaminate->Waste RemovePPE 8. Remove PPE and wash hands thoroughly Waste->RemovePPE

Caption: Step-by-step safe handling workflow.

First Aid Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Responsible Stewardship

All waste containing 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be placed in a designated, sealed container labeled "Hazardous Solid Waste."

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, chemically resistant container labeled "Hazardous Liquid Waste." Do not mix with incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium, ensuring a safe and productive research environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine. ToxFAQs™. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: α,β-Thujone (isomers). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. Retrieved from [Link]

  • Det Nationale Forskningscenter for Arbejdsmiljø (NFA). (n.d.). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.